Cadmium antimonide
Description
Significance in Advanced Semiconductor Materials Science
Cadmium antimonide is significant in materials science primarily due to its status as a II-V compound semiconductor. azom.com Unlike the more common III-V or II-VI semiconductors, II-V compounds like this compound exhibit a unique set of properties. It is a narrow-gap semiconductor, a characteristic that makes it suitable for applications in infrared detection, including thermal imaging cameras and infrared astronomy. researchgate.netresearchgate.net
The compound's most notable potential lies in the field of thermoelectrics, which involves the direct conversion of thermal energy into electrical energy and vice versa. lookchem.com this compound has demonstrated an unusual and highly desirable combination of properties for thermoelectric applications: crystal-like electrical transport and glass-like thermal transport. researchgate.net High electrical conductivity minimizes internal resistance, while low thermal conductivity maintains a temperature gradient, a combination that enhances the thermoelectric figure of merit (ZT), a key indicator of a material's efficiency. researchgate.netucsb.edu Research has focused on optimizing these properties, with studies investigating its thermal conductivity at various temperatures and the effects of doping. researchgate.netiaea.org
Furthermore, this compound is utilized in other advanced applications, including solar energy cells, photo-optic devices, and as a material for etching processes in semiconductor fabrication. azom.comamericanelements.com The exploration of its various stoichiometric forms and their distinct properties continues to open new avenues for research in next-generation electronic and optoelectronic devices. researchgate.netamericanelements.com
Intermetallic Compound Classification and Stoichiometric Variations (e.g., CdSb, Cd₃Sb₂)
Cadmium and antimony form a binary system that gives rise to several intermetallic compounds, which are solid-state compounds with definite stoichiometry and ordered crystal structures. onetunnel.orgiaea.org The phase diagram of the Cd-Sb system reveals the existence of stable and metastable phases, each with distinct properties. iaea.org
The most stable and well-studied compound is This compound (CdSb) . It is a crystalline solid that melts congruently at approximately 456°C. azom.comonetunnel.org CdSb crystallizes in an orthorhombic crystal structure, belonging to the Pbca space group. lookchem.comosti.govmaterialsproject.org This structure is characterized by a three-dimensional network where each cadmium atom is bonded to four antimony atoms, forming distorted tetrahedra. osti.govosti.gov
Another significant stoichiometric variation is Tricadmium Diantimonide (Cd₃Sb₂) . This compound is described as a non-layered bulk quantum crystal. 2dsemiconductors.com It can be synthesized using techniques like the Bridgman growth method to produce highly crystalline samples. 2dsemiconductors.com
A metastable compound, Cd₄Sb₃ , has also been identified. nih.gov It can be produced by quenching melts of stoichiometric Cd-Sb. nih.gov Research indicates its actual formula unit is Cd₁₃Sb₁₀ and it exhibits semiconductor properties and a remarkably low thermal conductivity at room temperature. nih.gov The crystallization process in the Cd-Sb system can be complex, with transformations between different phases like Cd₃Sb₂ → Cd₄Sb₃ → CdSb occurring under specific thermal cycling conditions. iaea.org
Interactive Data Table: Properties of this compound Compounds
| Property | This compound (CdSb) | Tricadmium Diantimonide (Cd₃Sb₂) |
| Chemical Formula | CdSb | Cd₃Sb₂ |
| Molecular Weight | 234.171 g/mol | 580.75 g/mol |
| CAS Number | 12014-29-8 | 12014-29-8 |
| Appearance | Orthorhombic crystals | Crystalline solid |
| Crystal Structure | Orthorhombic (Pbca space group) | Non-layered bulk quantum crystal |
| Melting Point | 456°C | N/A |
| Density | 6.92 g/cm³ | N/A |
Note: Data sourced from multiple references. azom.comlookchem.comamericanelements.com2dsemiconductors.com
Historical Context and Evolution of Antimonide Compound Research
The history of this compound research is rooted in the individual discoveries and studies of its constituent elements. Antimony (Sb), with the symbol derived from the Latin "stibium," has been known in its compound forms since antiquity, notably as the sulfide (B99878) mineral stibnite (B1171622) (Sb₂S₃), which was used as a cosmetic. wikipedia.orgshef.ac.ukbris.ac.uk The element itself was isolated and described in the West by 1540, with French chemist Nicolas Lémery conducting significant early studies in the 17th century. wikipedia.orgbris.ac.uk The name "antimony" is thought to derive from the Greek words for "not alone," reflecting its common occurrence in compounds. shef.ac.ukbris.ac.uk
Cadmium (Cd) was discovered much later, in 1817, by German chemists as an impurity in zinc carbonate. wikipedia.org Its name is derived from "cadmia," the Latin name for calamine (B1170190) (zinc carbonate).
The study of intermetallic compounds like this compound began as chemists and metallurgists started to investigate binary metal systems and their phase diagrams. onetunnel.orgiaea.org Early structural work on CdSb dates to at least 1948, providing the first crystallographic data. materialsproject.org Throughout the mid-20th century, research focused on fundamental properties, including the thermodynamic stability and phase transformations within the Cd-Sb system. onetunnel.orgiaea.org
The evolution of semiconductor technology in the latter half of the 20th century spurred deeper investigation into the electronic and thermoelectric properties of antimonide compounds. bris.ac.uk The unique characteristics of materials like Indium Antimonide (InSb) and Gallium Antimonide (GaSb) paved the way for exploring other antimonides, including the II-V family. americanelements.comtaylorandfrancis.com Recent and ongoing research has shifted towards harnessing the unique quantum and thermal properties of this compound's various phases for advanced applications, from thermoelectric energy generation to sensitive infrared detectors, reflecting a progression from basic characterization to sophisticated materials engineering. researchgate.netucsb.edunih.gov
Structure
2D Structure
Properties
CAS No. |
12050-27-0 |
|---|---|
Molecular Formula |
CdSb |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
antimony;cadmium |
InChI |
InChI=1S/Cd.Sb |
InChI Key |
WWGNOEDOFJKLST-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Sb] |
Origin of Product |
United States |
Synthesis and Growth Methodologies for Cadmium Antimonide Materials
Vapor Transport Deposition (VTD) Relevance for Film Crystallinity
Vapor Transport Deposition (VTD) is a technique that involves the transfer of material in the vapor phase to a substrate, where it condenses to form a solid film. This method is particularly effective for improving the crystallinity and quality of thin films, as demonstrated in the context of antimony selenide (B1212193) (Sb₂Se₃) solar cells nih.govscispace.com. VTD allows for precise control over substrate temperature and the distance between the source and substrate, which are critical factors for achieving highly oriented films with reduced defects scispace.com.
While direct applications of VTD for cadmium antimonide are less documented, related vapor-phase epitaxy (VPE) techniques, such as Metalorganic Vapor Phase Epitaxy (MOVPE), are employed for growing antimonide-based semiconductors like Indium Antimonide (InSb) researchgate.netdokumen.pub. MOVPE utilizes organometallic precursors and hydrides to deposit epitaxial layers, offering excellent control over composition and crystal structure dokumen.pubchemeurope.comosti.gov. The principles of VTD, focusing on controlled vapor delivery and substrate interaction, are transferable to optimizing the growth of crystalline CdSb films. For Sb₂Se₃, VTD has enabled the fabrication of films with improved crystallinity and a reduction in deep defects by orders of magnitude compared to other methods scispace.com. Specific VTD parameters, such as source and substrate temperatures of 540°C and 390°C respectively, have been reported for Sb₂Se₃ deposition, highlighting the influence of thermal conditions on film quality scispace.com.
Nanostructure and Quantum Dot Synthesis
The synthesis of this compound in nanostructured forms, such as quantum dots (QDs), opens up possibilities for novel electronic and optical properties due to quantum confinement effects sigmaaldrich.comazonano.comcambridge.org. Colloidal synthesis is a primary method for producing these nanomaterials in solution.
Colloidal synthesis involves the controlled precipitation and growth of nanocrystals in a solution, often employing techniques like hot-injection or heat-up methods sigmaaldrich.comazonano.cominflibnet.ac.in. These methods allow for the tuning of QD size, shape, and composition by adjusting parameters such as precursor type, concentration, reaction temperature, and time cambridge.orgacs.org.
While research on this compound quantum dots is nascent, significant progress has been made in synthesizing quantum dots of related antimonide compounds. For example, colloidal aluminum antimonide (AlSb) quantum dots have been synthesized using controlled reactions of aluminum chloride (AlCl₃) and antimony bis(trimethylsilyl)amide (Sb[N(SiMe₃)₂]₃) in the presence of a reducing agent like superhydride researchgate.netacs.orgacs.org. These AlSb QDs, with sizes ranging from 5 to 9 nm, exhibit tunable band-edge emission in the blue spectral range acs.org. Similarly, indium antimonide (InSb) quantum dots have been synthesized using various precursor combinations, achieving sizes from 2.8 to 18.2 nm and demonstrating photoluminescence in the near-infrared region acs.orgrsc.orgnih.gov. The synthesis of these antimonide QDs often involves challenges related to precursor reactivity and achieving monodispersity acs.orgrsc.org. Research on cadmium-based quantum dots, such as CdS and CdSe, provides a foundation for understanding the colloidal synthesis of II-VI semiconductor nanocrystals nih.govcore.ac.uk.
The control over crystallization and morphological development is crucial for tailoring the properties of nanostructured materials. In colloidal synthesis, parameters like precursor injection rate, reaction temperature, and the choice of capping ligands directly influence the nucleation and growth processes, thereby dictating the size, shape, and crystal structure of the resulting quantum dots sigmaaldrich.comcambridge.orgacs.org. For instance, InSb QDs synthesized via a coreduction method can exhibit different crystal structures (zinc blende or wurtzite) depending on their size nih.gov.
Similarly, in PVD and VTD techniques, process parameters play a vital role in controlling film crystallinity and morphology. For sputtered CdSb films, factors like substrate temperature, sputtering power, and gas pressure influence the crystallite size and orientation, leading to different growth mechanisms such as heteroepitaxy or island formation researchgate.netmdpi.com. VTD methods, by controlling vapor flux and substrate temperature, can yield highly oriented films with improved crystallinity and reduced defects scispace.com. The ability to precisely control these synthesis parameters across various techniques is key to achieving this compound materials with optimized performance for specific applications.
Crystallographic and Microstructural Investigations
Crystal Structure Determination and Analysis
The arrangement of atoms within the cadmium antimonide crystal lattice is fundamental to its electronic and physical properties. Research has identified several phases and structural peculiarities, which are crucial for understanding its behavior as a semiconductor material. lookchem.comazom.com
The most common and stable form of this compound crystallizes in an orthorhombic system. lookchem.com Detailed crystallographic studies have identified its space group as Pbca (No. 61). osti.govmaterialsproject.orgosti.gov This structure is three-dimensional and is stable at pressures up to 5 GPa. osti.govmaterialsproject.orgosti.gov
In this configuration, the cadmium (Cd²⁺) atom is bonded to four equivalent antimony (Sb²⁻) atoms, forming a network of distorted corner and edge-sharing CdSb₄ tetrahedra. materialsproject.org The bond distances between cadmium and antimony atoms range from approximately 2.84 Å to 3.16 Å. osti.govmaterialsproject.org The antimony atom is bonded in a 5-coordinate geometry to four cadmium atoms and one other antimony atom, with an Sb-Sb bond length of about 2.83-2.86 Å. osti.govmaterialsproject.org
Crystallographic Data for Orthorhombic CdSb (Pbca)
| Property | Value | References |
| Crystal System | Orthorhombic | lookchem.com |
| Space Group | Pbca (61) | osti.govmaterialsproject.org |
| Lattice Constant a | 6.471 Å | lookchem.com |
| Lattice Constant b | 8.253 Å | lookchem.com |
| Lattice Constant c | 8.526 Å | materialsproject.org |
| Cd-Sb Bond Distances | 2.84 - 3.16 Å | osti.govmaterialsproject.org |
| Sb-Sb Bond Length | ~2.83 - 2.86 Å | osti.govmaterialsproject.org |
| Formula Units (Z) | 8 | materialsproject.org |
Note: Lattice parameters may vary slightly between different sources.
While the primary this compound compound is orthorhombic, ternary compounds incorporating cadmium and antimony can exhibit different crystal structures, including tetragonal phases. Through experimental validation guided by machine learning, new ternary antimonides such as RbAlSb₂ and CsAlSb₂ have been synthesized, both of which form layered structures with a tetragonal crystal system. acs.org These compounds are isopointal, meaning they have the same point group symmetry. acs.org
Research into other ternary systems, such as Cd-Ge-Sn and Cd-Ge-Pb, has also been conducted to understand phase diagrams, though no ternary compounds were found in these specific systems. researchgate.net The study of ternary cadmium halide hybrids has also revealed various crystal systems, including orthorhombic and monoclinic structures, depending on the constituent elements. rsc.org
Crystallographic Data for Selected Ternary Antimonides
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| RbAlSb₂ | Tetragonal | P4/nmm | Layered Structure | acs.org |
| CsAlSb₂ | Tetragonal | P4/nmm | Layered Structure | acs.org |
| Na₂CaCdSb₂ | Orthorhombic | Pmc2₁ | [CdSb₂]⁴⁻ layers of corner-shared CdSb₄ tetrahedra | mdpi.com |
Zintl phases represent a class of intermetallic compounds where bonding can be described by a combination of ionic and covalent interactions. nih.govresearchgate.netacs.org They are typically formed between electropositive metals (like alkali or alkaline-earth metals) and more electronegative main-group elements. researchgate.netmdpi.com The core concept involves the transfer of electrons from the electropositive cation to the more electronegative elements, which then form polyanionic networks or clusters where valence rules are satisfied. nih.govmdpi.com As a result, Zintl phases are often semiconductors. researchgate.netacs.org
While binary CdSb itself is a semiconductor, the Zintl concept is particularly useful for rationalizing the structure of more complex ternary and quaternary cadmium antimonides. nih.govresearchgate.net In these compounds, such as Na₂CaCdSb₂, the structure features distinct [CdSb₂]⁴⁻ layers composed of corner-shared CdSb₄ tetrahedra. mdpi.com These polyanionic layers are separated by the electropositive cations (Na⁺ and Ca²⁺), which have donated their valence electrons to the [CdSb] framework. mdpi.com This structural arrangement, with its clear charge separation and covalently bonded anionic network, is a hallmark of a Zintl phase. mdpi.comnih.gov This framework allows for systematic tuning of properties by substituting different cations to alter carrier concentration for applications like thermoelectrics. nih.gov
This compound can undergo structural changes under specific conditions, such as high pressure. researchgate.net Studies on CdSb composites have demonstrated an irreversible structural phase transition when subjected to high hydrostatic pressure (up to 9 GPa). researchgate.net This transformation is characterized by a sharp decrease in electrical resistance, indicating a semiconductor-to-metal phase transition. researchgate.net
The mechanism of such transformations involves the rearrangement of the crystal lattice under stress. researchgate.net While detailed mechanistic pathways for CdSb are a subject of ongoing research, the phenomenon is well-documented in other semiconductor materials. For instance, in cadmium sulfide (B99878) (CdS), pressure and temperature changes can induce transformations between different phases (wurtzite, zincblende, and rock salt), with one phase often acting as an intermediate in the transformation process. rsc.org The study of measurement-induced phase transitions in quantum systems also provides a theoretical framework for understanding how external influences can drive changes between distinct material phases. arxiv.org
Microstructural Characterization
The microstructure, including the size, shape, and orientation of crystal grains, significantly influences the bulk properties of a material.
The properties of semiconductor materials can be highly dependent on their crystalline morphology and anisotropy (direction-dependent properties). researchgate.net In cadmium-based compounds, anisotropic structures are of significant interest. For example, research on colloidal cadmium chalcogenide nanorods and nanoplatelets highlights how anisotropic growth imparts distinct optical and electronic behaviors. researchgate.net
In the case of cadmium(II) coordination polymers, small variations in the arrangement of one-dimensional polymer chains can lead to different crystal morphologies, such as needle-like or plate-like crystals. nih.gov This, in turn, dictates the mechanical properties, leading to phenomena like two-dimensional anisotropic flexibility, where the crystal bends easily in some directions but is brittle in others. nih.gov While these studies are not on this compound itself, they underscore the critical role of controlling crystal growth to achieve desired anisotropic properties in related cadmium compounds. Specific investigations into the grain morphology and anisotropy of bulk or thin-film this compound are essential for optimizing its performance in electronic and thermoelectric devices. lookchem.com
Polycrystalline Material Features
This compound (CdSb) is a semiconductor material that crystallizes in an orthorhombic structure. nih.govnanorh.com In its polycrystalline form, CdSb films exhibit a granular structure. nih.gov The grains within these films can possess an anisotropic shape, with the specific geometry depending on the crystallographic orientation of the substrate on which they are grown. nih.gov
Studies on manganese-doped polycrystalline ingots of p-type this compound (p-Cd₁₋ₓMnₓSb) have revealed notable magnetotransport properties. Specifically, a pressure-induced negative magnetoresistance has been observed at room temperature under hydrostatic pressures up to 7 GPa. nih.gov The magnitude of this effect is strongly dependent on the applied pressure, magnetic field strength, and the chemical composition (i.e., the value of x). nih.gov
| Property | Description | Source |
| Crystal Structure | Orthorhombic | nih.govnanorh.com |
| Microstructure | Granular with potentially anisotropic grain shapes in thin films. | nih.gov |
| Magnetoresistance | Pressure-induced negative magnetoresistance observed in Mn-doped polycrystalline ingots. | nih.gov |
Structural Inhomogeneities and Layered Growth Structures
Investigations into doped this compound crystals have identified the presence of significant structural inhomogeneities. acs.org In tellurium-doped CdSb crystals, a distinct layered structure has been observed. acs.org This structure is not uniform; instead, it is characterized by several types of layers with different periods. The existence and characteristics of these layered inhomogeneities were confirmed using a combination of analytical techniques, including the two-probe compensation method, optical topography, scanning electron microscopy (SEM), and EDX-analysis. acs.org Furthermore, laser treatment of CdSb films has been shown to induce stepwise growth processes of the grains, indicating that the growth mechanism can be complex and influenced by external energy sources. nih.gov
Atomic Ordering and Nanometer-Scale Architectures
The field of nanotechnology utilizes cadmium primarily in the fabrication of semiconductor metalloid-crystal structures known as quantum dots (QDs), which are typically 2–100 nm in size. nih.gov Cadmium-based QDs, such as those made from Cadmium Selenide (B1212193) (CdSe) or Cadmium Telluride (CdTe), are valued for their unique, size-tunable optical and electronic properties. nih.govnih.gov While much of the research into cadmium-based nanostructures has focused on these chalcogenides, the principles of nanometer-scale architecture are relevant to the broader class of cadmium compounds. nih.govazonano.com Nanostructures like nanorods and nanowires have also been synthesized from various cadmium compounds, demonstrating the versatility of forming one-dimensional (1D) architectures. nanorh.comacs.org For instance, cadmium nanorods are elongated particles with diameters typically ranging from 10 to 120 nanometers. nanorh.com The synthesis of these architectures often involves carefully controlled mechanisms, such as the vapor-liquid-solid (VLS) method for nanowires, to achieve desired orientations and properties. acs.org
Defect Chemistry and Non-Stoichiometry
Intrinsic Lattice Defects (Donor and Acceptor Centers)
The intrinsic electrical properties of this compound are significantly influenced by native lattice defects. In its undoped state, CdSb typically exhibits p-type conductivity. This behavior is attributed to the presence of intrinsic acceptors, which are associated with cadmium vacancies (VCd). pnu.edu.ua Both donor and acceptor centers can be generated from intrinsic lattice defects. wikipedia.org Irradiation studies have confirmed that both types of centers are produced, with the generation rate for donors being higher than for acceptors. wikipedia.org These defects create energy levels within the bandgap that dictate the material's conductivity and carrier concentration.
| Defect Type | Description | Electrical Activity | Associated with |
| Cadmium Vacancy (VCd) | A missing cadmium atom in the crystal lattice. | Acceptor | p-type conductivity in undoped CdSb |
| Intrinsic Donors | Unspecified native defects. | Donor | Produced by irradiation |
| Intrinsic Acceptors | Unspecified native defects. | Acceptor | Produced by irradiation |
Radiation-Induced Defect Formation and Evolution
Exposure of this compound to nuclear radiation, such as gamma-quanta (from 60Co) and fast neutrons, leads to the formation of stable radiation defects that alter its electrophysical properties. nih.govazonano.comwikipedia.org Irradiation introduces both donor and acceptor type defects into the crystal lattice, which are related to intrinsic lattice defects. azonano.comwikipedia.org The introduction of these defects causes significant changes in carrier concentration and mobility. pnu.edu.ua
The impact of these radiation-induced defects is dependent on the initial characteristics of the material, including its level of doping and original conductivity type. azonano.com For instance, the effectiveness of carrier removal post-irradiation is linked to the participation of existing impurity atoms in the formation of complex radiation defects that have deep energy levels. azonano.com A significant portion of the changes observed in the material's physical properties after irradiation is also caused by the elastic strains that form in the lattice around the newly created defects. wikipedia.org High doses of gamma irradiation can lead to profound and lasting alterations in the electrical properties of CdSb crystals. nih.gov
Impurity-Induced Defects and Compensation Mechanisms
The introduction of impurity atoms into the this compound lattice creates extrinsic defects that modify its electrical properties. For example, when indium (In) is used as a dopant, its atoms preferentially substitute into the cadmium sublattice, where they act as donors and lead to an increase in the concentration of free electrons. pnu.edu.ua Conversely, tellurium has been used as a dopant in studies investigating structural inhomogeneities. acs.org
The electrical activity of these dopants is governed by compensation mechanisms involving native defects. Self-compensation often occurs through the formation of ionized cadmium vacancies (VCd), which are acceptor-type defects. These vacancies can neutralize the electrical effect of donor impurities. A common compensation mechanism is the formation of complex associates, where positively charged donors and negatively charged cadmium vacancies become electrostatically bound. An example of such a complex, observed in related cadmium compounds, is the A-center, which consists of a cadmium vacancy paired with a shallow donor atom (e.g., (VCd2-•D+)-, where D is a donor). The interaction between impurity atoms and radiation-induced defects also plays a role, as impurities can be involved in the formation of complex radiation defects with deep energy levels, affecting carrier concentration. azonano.com
Strain Effects and Alloy Inhomogeneity in Antimonide Systemsnih.gov
The performance and reliability of devices based on this compound (Cd₃Sb₂) and related antimonide systems are intrinsically linked to the material's crystallographic and microstructural characteristics. Strain effects and alloy inhomogeneity are two critical factors that can significantly influence the electronic and thermoelectric properties of these materials. Understanding and controlling these aspects are paramount for the successful fabrication of high-performance components.
Strain Effects
Strain within the crystal lattice of this compound can be introduced during crystal growth, thin-film deposition, or as a result of thermal expansion mismatch with a substrate. This strain can manifest as either compressive or tensile, leading to distortions in the crystal structure and alterations of its physical properties.
Recent research has focused on quantifying the impact of strain on the lattice parameters and electronic band structure of antimonide compounds. For instance, epitaxial growth of antimonide thin films on mismatched substrates is a common source of strain. The lattice mismatch between the film and the substrate forces the film to adopt the in-plane lattice constant of the substrate, resulting in a strained crystal lattice. ucf.eduresearchgate.net This biaxial strain can significantly modify the bandgap and carrier mobility of the material.
Detailed Research Findings:
Studies involving the growth of antimonide-based heterostructures have provided valuable insights into strain effects. For example, in systems involving gallium antimonide (GaSb) and aluminum antimonide (AlSb), the lattice mismatch introduces strain that can be engineered to achieve specific electronic properties. While not this compound, these findings on related antimonide systems provide a framework for understanding similar effects in Cd₃Sb₂. The strain is often anisotropic, affecting the crystallographic axes differently.
In the related material, cadmium arsenide (Cd₃As₂), which is also a Dirac semimetal, the influence of epitaxial strain has been studied in detail. ucf.edu It has been shown that for (112)-oriented films under biaxial compressive stress, a loss of the fourfold rotational axis occurs, leading to an orthorhombic mmm point group. ucf.edu Furthermore, both compressive and tensile strains in Cd₃As₂ thin films, induced by lattice mismatch with Al₁₋ₓInₓSb buffer layers, have been shown to tune the topological state of the material. researchgate.net Compressive strain maintains the two-dimensional topological insulator state, whereas a sufficiently large tensile strain can induce a transition to a topologically trivial phase. researchgate.net These findings highlight the critical role of strain in manipulating the electronic properties of these compounds.
The table below summarizes the theoretical lattice constants of common compounds in antimonide systems. The mismatch between these values is a primary driver of strain in heterostructures. ucf.edumdpi.com
| Compound Name | Chemical Formula | Crystal System | Lattice Constant(s) (Å) |
| This compound | Cd₃Sb₂ | Orthorhombic | a = 8.53, b = 8.24, c = 11.83 |
| Gallium Antimonide | GaSb | Zincblende | a = 6.0959 |
| Aluminum Antimonide | AlSb | Zincblende | a = 6.1355 |
| Indium Antimonide | InSb | Zincblende | a = 6.479 |
Note: this compound has an orthorhombic crystal structure and therefore has three lattice constants (a, b, c). The other compounds listed have a zincblende structure with a single lattice constant (a).
Alloy Inhomogeneity
Alloy inhomogeneity refers to the non-uniform distribution of constituent elements within the material. In the context of this compound, this can mean variations in the cadmium-to-antimony ratio or the presence of secondary phases and precipitates. Such inhomogeneities can arise during crystal growth from the melt due to segregation phenomena or during thin-film deposition if the flux of the constituent elements is not precisely controlled. tandfonline.commanchester.ac.uk
These compositional variations can lead to localized changes in the material's properties. For example, regions with a slight excess of antimony might exhibit different electronic and thermal transport characteristics compared to stoichiometric regions. The presence of micro-precipitates or secondary phases can act as scattering centers for charge carriers and phonons, which can be detrimental to both electronic and thermoelectric performance.
Detailed Research Findings:
Microstructural analysis using techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM), coupled with energy-dispersive X-ray spectroscopy (EDS), has been instrumental in identifying and characterizing alloy inhomogeneity in antimonide systems. Studies have shown that even in single crystals grown by methods like the Czochralski or Bridgman technique, radial and axial segregation of constituents can occur.
A study on tellurium-doped CdSb crystals revealed the presence of structural inhomogeneities. wikipedia.org Using a two-probe compensation method, optical topography, SEM, and EDX analysis, researchers identified a layered structure with several types of layers characterized by different periods. wikipedia.org This indicates a periodic fluctuation in the dopant concentration or the Cd/Sb ratio along the crystal growth direction. Such periodic inhomogeneities can significantly affect the uniformity of the material's electrical resistivity.
Electronic Structure and Transport Phenomena
Electronic Band Structure Theory and Calculation
The theoretical and computational examination of the electronic band structure provides fundamental insights into the behavior of electrons within the CdSb crystal lattice.
First-principles calculations, which are based on quantum mechanics without the need for empirical parameters, are fundamental to understanding the electronic properties of materials like cadmium antimonide. mountainscholar.org These ab initio methods, particularly Density Functional Theory (DFT), are widely used to compute the electronic band structure, density of states, and charge density distribution. mountainscholar.orgaps.orgresearchgate.net
In DFT calculations, various approximations for the exchange-correlation functional are employed, such as the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). mountainscholar.orgresearchgate.net While these methods are powerful, standard LDA and GGA functionals are known to systematically underestimate the band gap of semiconductors. mountainscholar.orgosti.govmdpi.com
To address this "band gap problem," hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE) functional, have been developed. osti.govchristoph-wolf.at Hybrid functionals incorporate a portion of exact Hartree-Fock exchange, which provides a more accurate description of the electronic structure and results in calculated band gaps that are in better agreement with experimental values. osti.govchristoph-wolf.ataps.org For instance, in studies of similar compounds like Cadmium Telluride (CdTe), the use of the HSE06 hybrid functional predicted the band gap with only a 4% error compared to experimental data, whereas LDA and GGA had errors of 57% and 40%, respectively. mountainscholar.org The inclusion of spin-orbit coupling (SOC) in these calculations is also crucial for accurately describing the valence band structure in heavy-element compounds. osti.gov
| Functional | Description | Common Application/Observation |
| LDA (Local Density Approximation) | Assumes the exchange-correlation energy at any point is the same as that of a homogeneous electron gas with the same density. | Often used for initial structural optimizations; tends to significantly underestimate semiconductor band gaps. mountainscholar.orgresearchgate.net |
| GGA (Generalized Gradient Approx.) | An extension of LDA that also considers the gradient of the electron density, accounting for local variations. | Provides improved accuracy over LDA for many properties, but still commonly underestimates band gaps. mountainscholar.orgresearchgate.net |
| Hybrid Functionals (e.g., HSE06) | Mixes a fraction of exact Hartree-Fock exchange with a GGA functional. | Significantly improves the accuracy of calculated band gaps, bringing them closer to experimental values. mountainscholar.orgosti.govchristoph-wolf.ataps.org |
This table is interactive. Click on the headers to sort.
The k·p perturbation theory is a semi-empirical method used to calculate the band structure and effective masses of charge carriers in crystalline solids, particularly around high-symmetry points in the Brillouin zone. wikipedia.org The theory is most accurate for small values of the wavevector k away from the point of expansion. wikipedia.org It treats the k·p term in the Schrödinger equation as a perturbation. wikipedia.org
This approach has been successfully applied in the framework of the Kane model and the Luttinger-Kohn model to describe the band structure of various semiconductors, including those with narrow band gaps or degenerate bands like Indium Antimonide (InSb) and Cadmium Arsenide (Cd₃As₂). wikipedia.orgwpi.eduaps.org For Cd₃As₂, the Kane model, which is an application of k·p theory , was used to model its inverted electronic energy band structure and determine the dispersion relation for the conduction band. aps.org While specific detailed applications of the k·p method for CdSb are less commonly documented in introductory literature, the principles are directly applicable for analyzing the band curvature and effective masses near the band edges.
The electronic and optical properties of CdSb are governed by the characteristics of its valence and conduction bands. The valence band maximum (VBM) and the conduction band minimum (CBM) define the fundamental band gap. In many cadmium-based compounds, the nature of these bands is determined by the constituent atomic orbitals. For example, in CdTe, computational studies have shown that the conduction band is largely dominated by states from the tellurium atom, while the valence band is primarily composed of states from the cadmium atom. researchgate.net
Interactions between different electronic states can significantly alter the band structure. In doped semiconductors, for instance, the interaction between the host semiconductor's band electrons and the d-electrons of transition metal dopants can lead to a decrease in the band gap value. ceres-journal.eu Furthermore, at the interface between two different semiconductors, such as CdSe quantum dots on a ZnO surface, direct electronic interactions can occur between their respective valence bands. researchgate.net This interaction can "pin" the valence band of the adsorbed material relative to the Fermi level, causing the size-dependent quantum confinement effects to manifest primarily as a shift in the conduction band alignment. researchgate.net
The band structure of CdSb can be understood in terms of elementary energy bands. aps.orgresearchgate.net Research has demonstrated a direct relationship between the spatial distribution of valence electrons in the unit cell and the elementary energy bands that form the valence band. researchgate.net This distribution is, in turn, connected to the specific Wyckoff positions within the crystal's space group (D₂h¹⁵ for CdSb). aps.orgresearchgate.net
A key finding for CdSb, a covalent crystal, is that a specific Wyckoff position acts as a symmetry center around which a dominant portion of the valence electron density is located. aps.org Unlike in some other crystals, in CdSb, none of the atoms are located directly on this distinguished Wyckoff position. aps.org Theoretical analysis shows that this particular Wyckoff position is responsible for creating the symmetry and topology of the valence band in CdSb. aps.orgresearchgate.net This connection allows the topology of the elementary energy bands to provide insights into the nature of the chemical bonding within the crystal. researchgate.net
The Projected Density of States (PDOS) provides a detailed breakdown of the electronic structure by showing the contribution of each atomic orbital (e.g., s, p, d) from each type of atom to the total density of states at different energy levels. rsc.org Analysis of the PDOS for CdSb and related materials reveals which electrons are responsible for forming specific energy bands. aps.org For example, the PDOS can show that the valence band maximum and conduction band minimum are composed primarily of p-orbitals from the constituent atoms. rsc.org
Band Gap Engineering and Modulation
Band gap engineering refers to the process of controlling the band gap of a semiconductor material to tailor its optical and electronic properties for specific device applications. nih.gov This is a critical aspect of developing advanced semiconductor devices.
Several strategies can be employed to modulate the band gap of cadmium-based semiconductors:
Alloying/Compositional Grading: Creating alloys by mixing two or more semiconductor compounds allows for continuous tuning of the band gap. For instance, in Sb₂(S,Se)₃ solar cells, creating a graded bandgap by varying the molar ratio of Sb₂S₃ and Sb₂Se₃ through co-sublimation has been shown to improve device efficiency. researchgate.net
Quantum Confinement: In nanostructures such as quantum dots or nanowires, the band gap becomes dependent on the size of the structure. As the size decreases, the charge carriers are confined, leading to an increase in the effective band gap. researchgate.netrsc.org This principle is used to tune the emission color of quantum dots.
Strain/Pressure Application: Applying external stress or pressure to a crystal lattice alters the interatomic distances, which in turn affects the electronic band structure and modulates the band gap. rsc.org Studies on materials like RbCdF₃ have shown that applying high pressure can lead to a significant increase in the band gap. rsc.org
Superlattices: Constructing superlattices, which consist of alternating thin layers of different semiconductor materials, allows for precise control over the electronic properties. The band gap of a CdO/MgO superlattice can be continuously modulated over a wide range by changing the thickness of the CdO sublattices. nih.gov
| Method | Principle | Example System | Result |
| Alloying | Mixing compounds with different band gaps to create an intermediate value. | Sb₂(S,Se)₃ | Graded bandgap improves solar cell efficiency. researchgate.net |
| Quantum Confinement | Restricting charge carriers in nanostructures, increasing the effective band gap. | CdSe Quantum Dots | Band gap increases as dot size decreases. researchgate.net |
| Applied Pressure | Mechanical stress alters lattice parameters and electronic orbitals. | RbCdF₃ | Band gap increases with applied pressure. rsc.org |
| Superlattices | Alternating layers of different materials create a new periodic potential. | CdO/MgO | Band gap can be tuned from 2.6 to 6 eV. nih.gov |
This table is interactive. Click on the headers to sort.
Charge Carrier Transport Mechanisms
The movement of charge carriers—electrons and holes—through the crystal lattice dictates the electrical conductivity of this compound. The transport mechanisms are influenced by temperature, doping, and the presence of defects.
The electrical conductivity of this compound is strongly dependent on temperature. At different temperature regimes, distinct conduction mechanisms can dominate. At very low temperatures, particularly in doped or disordered samples, charge transport can occur via hopping between localized states.
In Ni-doped p-type CdSb, studies have identified variable-range hopping (VRH) conductivity at temperatures below approximately 4.2 K. researchgate.net Specifically, at temperatures at or below 2.5 K, the conductivity in some samples follows the Mott-type VRH model, which is characteristic of three-dimensional systems. researchgate.netwikipedia.org In other samples, the Shklovskii-Efros type of VRH, which accounts for the Coulomb gap in the density of states, is observed. researchgate.netwikipedia.org The VRH model describes how charge carriers can "hop" between localized states that are spatially separated and have different energies, a process assisted by thermal energy. illinois.edu The temperature dependence of conductivity in the VRH regime typically follows the relation:
where β is a constant that depends on the nature of the hopping process. For Mott VRH in three dimensions, β = 1/4, and for Efros-Shklovskii VRH, β = 1/2. illinois.edu
The thermal conductivity of this compound also varies with temperature, which is a critical factor for its performance in thermoelectric devices. researchgate.net
Hall effect measurements are a fundamental technique for determining the type, concentration, and mobility of charge carriers in semiconductors. nist.govoregonstate.edu For this compound, these measurements have provided crucial data on its charge transport properties.
In studies of p-type CdSb, Hall effect measurements have been instrumental in elucidating the complex band structure. researchgate.net By analyzing the Hall coefficient as a function of temperature and magnetic field, researchers have identified the presence of two distinct groups of holes with different concentrations and mobilities. researchgate.net At temperatures below approximately 20 K, these two groups correspond to holes in two different acceptor bands. researchgate.net Above this temperature, they are associated with the light-hole and heavy-hole valence bands. researchgate.net
The determination of carrier concentration (n or p) and Hall mobility (μH) from the Hall coefficient (RH) and resistivity (ρ) is based on the following relationships for a single carrier type:
where 'e' is the elementary charge and σ is the electrical conductivity.
Table 2: Hall Effect Data for p-type this compound
| Parameter | Description | Significance |
| Two hole groups (p₁, p₂) | Identified from Hall coefficient analysis, with p₂(T) > p₁(T). researchgate.net | Indicates a complex valence band structure with multiple contributing carriers. researchgate.net |
| Two mobility groups (μ₁, μ₂) | Corresponding mobilities with μ₂(T) < μ₁(T). researchgate.net | Reflects the different scattering mechanisms experienced by the two hole types. researchgate.net |
| Two acceptor bands (A₁, A₂) | A shallower band (A₁) and a deeper band (A₂). researchgate.net | Explains the origin of the two hole groups at low temperatures. researchgate.net |
These detailed Hall effect studies are essential for building a comprehensive model of charge transport in this compound and for optimizing its properties for various applications.
Carrier Mobility Investigations
Carrier mobility, a measure of how quickly charge carriers can move through a material under an electric field, is a crucial parameter for semiconductor performance. In materials like cadmium telluride, carrier mobility at low temperatures is typically limited by scattering from defects, while at higher temperatures, scattering by polar optical phonons becomes the dominant mechanism. mdpi.com Investigations into this compound (CdSb) reveal that its charge transport properties are influenced by its unique bonding structure and the presence of defects.
Research has shown that the electron-poor nature and anisotropic multicenter bonding in CdSb contribute to a relatively high weighted carrier mobility. researchgate.net However, like other semiconductors, its properties are sensitive to lattice imperfections. Studies involving the irradiation of CdSb crystals with gamma-rays have demonstrated that radiation introduces both donor and acceptor type defects into the material's lattice. pnu.edu.ua The effect of these defects on carrier concentration and mobility is dependent on the initial doping level and conductivity type of the CdSb crystal, highlighting the significant role that impurities and structural defects play in modulating its electronic transport characteristics. pnu.edu.ua
Table 1: Factors Influencing Carrier Mobility in this compound
| Factor | Description | Impact on Mobility |
|---|---|---|
| Phonon Scattering | Interaction of charge carriers with lattice vibrations (phonons). This effect increases with temperature. | Tends to be the dominant scattering mechanism at higher temperatures, reducing mobility. mdpi.com |
| Defect Scattering | Interaction of charge carriers with crystal imperfections, such as impurities, vacancies, and radiation-induced defects. | A primary limiting factor for mobility, especially at lower temperatures. mdpi.compnu.edu.ua |
| Anisotropic Bonding | The directional nature of chemical bonds within the orthorhombic crystal structure. | Leads to anisotropic carrier mobility, with different values along different crystallographic axes. researchgate.net |
Anisotropic Electron Transport Phenomena
This compound is characterized by its orthorhombic crystal structure, which inherently leads to strong anisotropy in its physical properties, including electron transport. researchgate.netazom.comresearchgate.net This means that electrical conductivity and carrier mobility values are dependent on the crystallographic direction along which they are measured. This phenomenon is rooted in the material's anisotropic multicenter bonding, which is essential to both its electrical and thermal transport behaviors. researchgate.netresearchgate.net
The potential benefits of such anisotropy are significant for thermoelectric applications. researchgate.net In materials with anisotropic electronic structures, it is possible to have different effective masses for charge carriers along different axes. For example, studies on p-type Mg₃Sb₂, another antimonide compound, demonstrated that carrier mobility was three times higher along the "light-band" direction compared to the "heavy-band" direction, while the Seebeck coefficient remained largely unchanged. nih.gov This decoupling of properties allows for the optimization of the power factor. Theoretical work on other layered materials further supports that enhancing band anisotropy is an effective strategy for improving thermoelectric performance. bham.ac.uk The inherent anisotropy of CdSb makes it a material of interest for developing specialized devices like anisotropic thermoelectric sensors. researchgate.net
Semiconductor-to-Metal Transitions at Melting
This compound undergoes a distinct phase transition upon melting, changing from a semiconductor in its solid state to a metallic liquid. researchgate.net The melting point for CdSb is 456°C. azom.com This transition is accompanied by a fundamental change in its electronic structure and thermal transport properties.
In its solid crystalline form, CdSb is a semiconductor with localized electrons and a band gap, where heat is conducted primarily through lattice vibrations (phonons). researchgate.net Upon melting, changes in the atomic structure and the nature of the chemical bonds, particularly involving the 5p orbitals of antimony, lead to a delocalization of electrons. researchgate.net The liquid phase behaves as a metal, where the now-mobile electrons dominate thermal and electrical transport. This semiconductor-to-metal transition results in a very large change in thermal conductivity, a phenomenon that has been explored for applications such as thermal conductivity switches. researchgate.net
Table 2: Comparison of this compound Properties at Melting
| Property | Solid State (Just below 456°C) | Liquid State (Just above 456°C) |
|---|---|---|
| Electronic State | Semiconductor researchgate.net | Metal researchgate.net |
| Electron States | Localized researchgate.net | Delocalized researchgate.net |
| Primary Heat Carrier | Phonons (Lattice Vibrations) researchgate.net | Electrons researchgate.net |
| Thermal Conductivity | Comparatively Low researchgate.net | Significantly Higher researchgate.net |
Thermoelectric Transport Properties
The performance of a thermoelectric material is determined by a combination of its electrical and thermal transport properties. This compound possesses several key characteristics, including significant anisotropy and low thermal conductivity, that make it a subject of research for thermoelectric applications.
Seebeck Coefficient and Thermoelectric Power Anisotropy
The Seebeck coefficient (S), which quantifies the magnitude of an induced thermoelectric voltage in response to a temperature difference, is a critical parameter for thermoelectric efficiency. In CdSb, the Seebeck coefficient is anisotropic, a direct result of its non-cubic crystal structure. researchgate.netresearchgate.net The principle of operation for anisotropic thermoelements is founded on the anisotropy of both thermoelectric and thermal properties of the constituent crystals. researchgate.net
Anisotropy can be advantageous if a high Seebeck coefficient can be maintained along a crystallographic direction that also possesses high carrier mobility. nih.gov In some anisotropic materials, it has been observed that the Seebeck coefficient can be similar along different directions even when mobility differs significantly. nih.gov For example, in single crystals of Sb-doped Mg₂Si₀.₃₅Sn₀.₆₅, the Seebeck coefficient was found to be anisotropic, whereas the electrical and thermal conductivities were isotropic. researchgate.net This ability to have different transport properties optimized along different crystal axes is a key principle being explored for enhancing thermoelectric device performance. researchgate.netresearchgate.net
Lattice Thermal Conductivity Studies and Reduction Strategies
A low lattice thermal conductivity (κL) is a prerequisite for an efficient thermoelectric material, as it helps maintain the temperature gradient necessary for power generation. nih.gov The goal is to achieve a unique combination of crystal-like electrical transport with glass-like thermal transport. researchgate.net this compound is noteworthy for possessing an inherently low phonon conductivity, which is attributed to its electron-poor nature and complex crystal structure. researchgate.net Theoretical investigations have been conducted to model the thermal conductivity of CdSb as a function of temperature. researchgate.net
To further enhance thermoelectric performance, researchers actively seek strategies to reduce κL. The primary method is to introduce features into the crystal lattice that effectively scatter phonons without significantly disrupting electron flow. Common strategies include:
Point Defect Scattering: Introducing atoms of a different size or mass through alloying or doping creates mass and strain fluctuations that scatter short-wavelength phonons. researchgate.net For instance, substituting Ag for Cu in CuGaTe₂ has been shown to reduce κL. researchgate.net
Vacancy Creation: Engineering vacancies (missing atoms) in the crystal lattice can also serve as effective phonon scattering centers. nih.gov
Lattice Disorder: Introducing elements that cause local tension and disorder in the crystal lattice, such as incorporating the small beryllium atom into a CdTe matrix, has been shown to reduce thermal conductivity. mdpi.com
Thermoelectric Figure of Merit (ZT) Enhancement
This approach is part of a broader set of "band engineering" strategies used across many thermoelectric materials, such as PbTe and Sb₂Te₃, to optimize carrier concentration and reduce bipolar effects, ultimately leading to a higher ZT value. nih.govresearchgate.net The combination of CdSb's intrinsically low thermal conductivity with targeted doping to optimize its electronic properties demonstrates its potential as an effective thermoelectric material. researchgate.net
Table 3: Strategies for ZT Enhancement in Thermoelectric Materials
| Strategy | Mechanism | Example Application |
|---|---|---|
| Power Factor Enhancement | Optimizing carrier concentration and engineering the electronic band structure to achieve a high Seebeck coefficient and high electrical conductivity. researchgate.net | Doping with Ag in CdSb to suppress bipolar conduction. researchgate.net |
| Lattice Thermal Conductivity Reduction | Introducing phonon scattering centers (e.g., point defects, nanostructures) to impede heat flow through the lattice. researchgate.netnih.gov | Alloying, creating vacancies, or inducing lattice disorder. researchgate.netnih.govmdpi.com |
| Band Structure Engineering | Modifying the electronic bands to increase valley degeneracy or enhance anisotropy, which can boost the Seebeck coefficient. nih.govbham.ac.uk | Utilizing the anisotropic Fermi pocket in p-type Mg₃Sb₂. nih.gov |
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | CdSb |
| Cadmium Telluride | CdTe |
| Magnesium Antimonide | Mg₃Sb₂ |
| Magnesium Silicide Stannide | Mg₂SiSn |
| Copper Gallium Telluride | CuGaTe₂ |
| Lead Telluride | PbTe |
| Antimony Telluride | Sb₂Te₃ |
| Silver | Ag |
| Beryllium | Be |
| Cadmium | Cd |
Advanced Spectroscopic Characterization
Electronic Structure Probes
Probes of the electronic structure are essential for understanding the arrangement of electron energy levels, the nature of chemical states, and the density of states, particularly near the Fermi level, which governs the material's electrical and optical properties.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. rockymountainlabs.comelsevierpure.com The sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated, which is characteristic of each element and its oxidation state. elsevierpure.comias.ac.in
While specific, peer-reviewed XPS spectra for cadmium antimonide (CdSb) are not widely available in the literature, the expected binding energies can be inferred from established data for the constituent elements and related compounds. The chemical environment in CdSb, which features covalent bonds between cadmium and antimony, would induce a chemical shift in the core-level binding energies compared to the pure metallic elements. researchgate.net
In CdSb, cadmium is in a formal +2 oxidation state and antimony is in a -3 state. This transfer of electron density from cadmium to the more electronegative antimony would be expected to increase the binding energy of the Cd core electrons and decrease the binding energy of the Sb core electrons relative to their elemental forms. The primary core levels of interest are the Cd 3d and Sb 3d peaks. An important consideration for antimony is the overlap of the Sb 3d₅/₂ peak with the O 1s signal, which can complicate analysis if surface oxidation is present. xpsfitting.com
Table 1: Reference Core-Level Binding Energies for XPS Analysis of CdSb This table presents reference values for pure elements to provide a baseline for the analysis of this compound. The actual values in CdSb will be shifted due to chemical bonding.
| Element | Core Level | Binding Energy (eV) | Reference Compound |
| Cadmium (Cd) | Cd 3d₅/₂ | ~405.0 | Elemental Cd xpsfitting.com |
| Cd 3d₃/₂ | ~411.8 | Elemental Cd xpsfitting.com | |
| Antimony (Sb) | Sb 3d₅/₂ | ~528.3 | Elemental Sb xpsfitting.com |
| Sb 3d₃/₂ | ~537.7 | Elemental Sb xpsfitting.com |
The spin-orbit splitting for Cd 3d is approximately 6.8 eV, and for Sb 3d, it is about 9.4 eV. xpsfitting.comthermofisher.com Analysis of these peaks in CdSb would provide direct confirmation of the elemental composition and their chemical states on the material's surface.
Ultraviolet Photoelectron Spectroscopy (UPS)
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique analogous to XPS but uses lower-energy ultraviolet photons (typically from a helium lamp, He I at 21.2 eV or He II at 40.8 eV) to probe the electronic structure of the valence band. scirp.org By analyzing the energy distribution of the emitted photoelectrons, UPS provides a direct map of the occupied density of states within a few electronvolts of the Fermi level. This information is crucial for determining properties like the valence band maximum, work function, and ionization potential. rockymountainlabs.comscirp.org
Experimental UPS spectra for this compound are not readily found in the scientific literature. However, theoretical calculations of its electronic band structure provide a detailed prediction of the features that a UPS spectrum would reveal. Ab initio band structure calculations show that the top of the valence band in CdSb is primarily formed by hybridized Cadmium (Cd) 5s and Antimony (Sb) 5p electronic states. researchgate.netresearchgate.net Deeper energy levels within the valence band, specifically in the range of -9 eV to -7 eV, are composed of Cd 4d electrons hybridized with both Cd and Sb p-states. researchgate.net The lowest part of the valence band is predicted to originate mainly from Sb 5s states. researchgate.net
A UPS measurement would therefore be expected to show a series of features corresponding to these calculated densities of states, allowing for direct experimental verification of the theoretical band structure models for this anisotropic semiconductor. researchgate.net
X-ray Absorption Spectroscopy (XAS: X-ray Absorption Near Edge Structure (XANES), Extended X-ray Absorption Fine Structure (EXAFS))
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information on the local geometric and electronic structure of a specific absorbing atom. nsf.govnihon-u.ac.jp The technique can be divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES refers to the region near the absorption edge, providing information on the oxidation state and coordination chemistry (e.g., tetrahedral vs. octahedral symmetry) of the absorbing atom. researchgate.netrsc.orgresearchgate.net The precise energy of the absorption edge shifts with the oxidation state of the element; a higher oxidation state leads to a shift to higher energy. aps.org
EXAFS refers to the oscillatory structure in the absorption coefficient at energies well above the edge. xrayabsorption.org Analysis of the EXAFS signal can determine the bond distances, coordination numbers, and identities of the neighboring atoms to the absorbing element with high precision. xrayabsorption.orgresearchgate.netresearchgate.net
No specific experimental XAS studies on this compound (CdSb) were identified in a review of the literature. However, the application of this technique would be highly informative. By tuning the incident X-ray energy to the Cd K-edge or L-edge, one could perform XANES analysis to confirm the +2 oxidation state of cadmium and probe the local coordination geometry. EXAFS analysis at the Cd edge would yield precise Cd-Sb bond lengths and the coordination number of cadmium. Similarly, performing the experiment at the Sb K-edge or L-edge would provide complementary information about the local environment and oxidation state of the antimony atoms, confirming the antimonide (-3) state and the Sb-Cd bonding distances.
Mössbauer Spectroscopy for Electronic State Analysis
Mössbauer spectroscopy is a highly sensitive technique for probing the local electronic environment of specific nuclei. For this compound, ¹²¹Sb Mössbauer spectroscopy is particularly insightful as it directly characterizes the antimony sites within the crystal lattice. The technique measures the resonant absorption of gamma rays by nuclei, providing information through parameters like the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
A 2021 study of various binary antimonides, including CdSb, utilized ¹²¹Sb Mössbauer spectroscopy to investigate the effective charge configurations. researchgate.net The measurements were conducted at 78 K using a Ba¹²¹ᵐSnO₃ source. For CdSb, a single antimony site was observed, consistent with its crystal structure. The isomer shift (δ) is sensitive to the s-electron density at the nucleus and thus reflects the oxidation state and covalency of the bonds.
The study reported an isomer shift for CdSb that fits systematically with trends observed for other antimonides, providing experimental verification of the local electronic state of antimony in the compound. researchgate.net The data confirmed the Sb atoms formally carry a 3-fold negative charge, existing in a single crystallographic environment without any Sb-Sb bonding interactions. researchgate.net
Table 2: ¹²¹Sb Mössbauer Parameters for this compound
| Compound | Isomer Shift (δ) vs. BaSnO₃ (mm/s) | Reference |
| CdSb | -7.78(2) | researchgate.net |
The single, sharp absorption line without significant quadrupole splitting indicates a highly symmetric electronic environment around the antimony nucleus in the CdSb lattice.
Vibrational and Chemical Bonding Probes
Vibrational spectroscopy techniques are used to study the oscillations of atoms within the crystal lattice (phonons) and the vibrational modes of chemical bonds. These methods provide information about bond strength, crystal structure, and lattice dynamics.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material as a function of wavelength. youtube.comyoutube.com The absorption peaks correspond to the vibrational frequencies of the chemical bonds within the material. For a crystalline solid like this compound, the relevant vibrations are the collective lattice vibrations, or phonon modes. These vibrations occur at far-infrared frequencies (typically below 600 cm⁻¹). s-a-s.org
Surface and Elemental Composition Analysis Techniques
Auger Electron Spectroscopy (AES)
Auger Electron Spectroscopy (AES) is a powerful surface-sensitive technique used to determine the elemental composition of the top few atomic layers (typically 1-5 nm) of a sample. carleton.edu The technique involves bombarding the material surface with a primary electron beam, which causes the emission of "Auger electrons" with kinetic energies characteristic of the elements present. wikipedia.org For this compound, AES is invaluable for verifying surface cleanliness, analyzing the composition of thin films, and studying surface segregation or contamination.
An AES analysis of a CdSb surface would involve acquiring a spectrum that plots the derivative of the electron signal intensity (dN(E)/dE) against kinetic energy. The spectra would show distinct peaks corresponding to the Auger transitions of cadmium and antimony. The positions of these peaks are well-defined and serve as fingerprints for elemental identification. For example, characteristic Auger peaks for Cadmium (Cd MNN) and Antimony (Sb MNN) would be analyzed. eag.compsu.edu
Quantitative analysis can be performed by measuring the peak-to-peak heights of the derivative signals and applying sensitivity factors. This allows for the determination of the atomic concentration of Cd and Sb on the surface, which is crucial for confirming the stoichiometry of CdSb thin films or identifying surface deviations from the bulk composition. carleton.edu When combined with ion sputtering to progressively remove surface layers, AES can perform depth profiling, revealing the elemental distribution as a function of depth. This is particularly useful for analyzing interfaces in multilayer device structures or studying oxidation processes. eag.com
Typical Information from AES Analysis
| Parameter | Description | Typical Application for CdSb |
| Peak Position (eV) | Kinetic energy of the Auger electrons, characteristic of each element. | Identification of Cd, Sb, and surface contaminants (e.g., Oxygen, Carbon). |
| Peak Shape & Shift | Can provide information on the chemical state (e.g., oxidized vs. metallic). | Distinguishing between CdSb and surface oxides like CdO or Sb₂O₃. |
| Signal Intensity | Proportional to the elemental concentration in the analysis volume. | Semi-quantitative analysis of surface stoichiometry. |
| Depth Profile | Elemental composition as a function of depth into the sample. | Analysis of thin film uniformity, interface sharpness, and oxide layer thickness. |
Low-Energy Electron Diffraction (LEED)
Low-Energy Electron Diffraction (LEED) is the primary technique for determining the crystallographic structure of the surface of single-crystal materials. cadence.com It operates by directing a collimated beam of low-energy electrons (20-200 eV) at a sample and observing the diffraction pattern of the elastically back-scattered electrons on a fluorescent screen. cnr.it Because the electrons have a very short mean free path in solids, LEED is extremely surface-sensitive, typically probing the top 2-5 atomic layers. cadence.com
For a well-ordered single crystal of CdSb, a LEED experiment would produce a pattern of sharp spots on the screen. The symmetry of this pattern directly reflects the two-dimensional symmetry of the arrangement of atoms on the crystal surface. scbt.com For an ideal, unreconstructed surface, the LEED pattern would correspond to the termination of the bulk crystal structure. However, surfaces often undergo reconstruction, where the atoms rearrange into a structure different from the bulk to minimize surface energy. This results in additional diffraction spots (superstructure spots) in the LEED pattern. wikipedia.org
A qualitative analysis of the LEED pattern reveals the surface symmetry and the size and orientation of the surface unit cell relative to the bulk. A quantitative LEED analysis, which involves measuring the intensity of the diffraction spots as a function of the incident electron energy (I-V curves) and comparing them to complex theoretical calculations, can determine the precise positions of atoms on the surface, including bond lengths and interlayer spacings. rsc.orgaps.org Such studies are crucial for understanding surface phenomena like thin-film growth, catalysis, and surface passivation on CdSb.
Interpreting LEED Patterns
| LEED Pattern Feature | Structural Information Derived |
| Sharpness of Spots | High sharpness indicates a well-ordered surface with long-range crystalline order. Diffuse spots suggest disorder or small domain sizes. |
| Symmetry of Pattern | Reflects the point group symmetry of the surface atomic arrangement. |
| Spacing of Spots | Inversely proportional to the dimensions of the real-space surface unit cell. |
| Appearance of Extra Spots | Indicates surface reconstruction or the formation of an ordered adsorbate layer. |
Energy-Dispersive X-ray Spectroscopy (EDS)
Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis of a sample. azom.com It is typically integrated with electron microscopes (e.g., Scanning Electron Microscopes, SEM) and relies on the principle that each element has a unique atomic structure that produces a characteristic set of X-ray peaks when excited by an electron beam. google.com
When the high-energy electron beam of an SEM strikes a CdSb sample, it can eject core-shell electrons from the cadmium and antimony atoms. Electrons from higher energy shells then drop to fill these vacancies, releasing the energy difference as X-rays. The EDS detector measures the energy and intensity of these emitted X-rays. An EDS spectrum is a plot of X-ray counts versus energy, showing peaks characteristic of the elements present. For this compound, the spectrum would exhibit distinct peaks corresponding to the L-shell transitions of Cadmium (e.g., Cd Lα, Lβ) and Antimony (e.g., Sb Lα, Lβ).
EDS allows for both qualitative and quantitative analysis. Qualitatively, the presence of Cd and Sb peaks confirms the compound's elemental makeup. Quantitatively, the intensity of the peaks for each element is approximately proportional to its concentration in the sample. cambridge.orgazom.com By using standardless or standards-based correction procedures (like ZAF corrections), the weight and atomic percentages of Cd and Sb can be determined with reasonable accuracy, which is essential for verifying the bulk stoichiometry of synthesized CdSb crystals or films. eag.comijmaterials.com EDS can also be used to create elemental maps, showing the spatial distribution of cadmium and antimony across a sample's surface.
Example of Quantitative EDS Data for a Cadmium-based Compound
| Element | Weight % | Atomic % |
| Cadmium (Cd) | 48.15 | 49.89 |
| Sulfur (S) | 51.85 | 50.11 |
| This table shows representative quantitative EDS data for a Cadmium Sulfide (B99878) (CdS) sample to illustrate the output of the technique. The expected values for stoichiometric CdSb would be approximately 48.0% Cd and 52.0% Sb by weight. libretexts.org |
Synchrotron-based X-ray Fluorescence (SXRF) Microanalysis
Synchrotron-based X-ray Fluorescence (SXRF) microanalysis is an extremely sensitive technique for non-destructive elemental analysis. electrochem.orgresearcher.life It utilizes the intense, highly collimated, and tunable X-ray beams produced by a synchrotron source to excite atoms in a sample, which then emit characteristic fluorescence X-rays. cambridge.org The high brightness of the synchrotron source allows for the focusing of the X-ray beam to micrometer or even nanometer spot sizes, enabling elemental mapping with high spatial resolution and exceptionally low detection limits, often in the parts-per-million (ppm) range. psu.edu
For the characterization of this compound, SXRF would be particularly useful for detecting and mapping the distribution of trace impurities or dopants that are present at concentrations too low to be detected by conventional techniques like EDS. researchgate.net By scanning the sample under the microbeam and collecting the fluorescence spectrum at each point, detailed 2D maps of elemental distributions can be generated. This could reveal, for example, the segregation of impurities at grain boundaries or the uniform incorporation of a dopant element within the CdSb crystal lattice.
Furthermore, by tuning the incident X-ray energy across the absorption edge of an element, SXRF can be combined with X-ray Absorption Spectroscopy (XAS) to provide information about the chemical state (e.g., oxidation state) and local bonding environment of the elements. aps.org
Capabilities of SXRF Microanalysis for CdSb Characterization
| Analytical Capability | Relevance to this compound |
| High Sensitivity (ppm-ppb) | Detection of trace-level impurities or dopants that could affect electronic or thermoelectric properties. |
| High Spatial Resolution (µm-nm) | Mapping the distribution of elements at grain boundaries, interfaces, or within micro-domains. |
| Non-destructive | Allows analysis of valuable or delicate samples without causing damage. |
| Chemical Speciation (with XAS) | Determining the oxidation state of Cd, Sb, or impurity elements. |
Nano Secondary Ion Mass Spectrometry (NanoSIMS)
Nano Secondary Ion Mass Spectrometry (NanoSIMS) is a cutting-edge analytical technique that provides elemental and isotopic imaging with extremely high spatial resolution, down to 50 nanometers. researchgate.net The technique works by rastering a finely focused primary ion beam (e.g., Cs⁺ or O⁻) across the sample surface. The impact of the primary ions sputters secondary ions from the sample, which are then collected and analyzed by a mass spectrometer. NanoSIMS is capable of detecting nearly all elements, from hydrogen to uranium, and can distinguish between different isotopes of the same element.
In the context of this compound, NanoSIMS is an ideal tool for investigating the distribution of dopants and impurities at the nanoscale. For instance, if CdSb is doped with a specific element to tune its thermoelectric properties, NanoSIMS can map the precise location of these dopant atoms, revealing whether they are incorporated uniformly within the lattice, segregated at grain boundaries, or clustered in nano-precipitates. researchgate.net This information is critical for correlating the material's microstructure with its performance.
The high mass resolution of the NanoSIMS allows for the separation of ions with very similar masses, avoiding analytical interferences. Its ability to perform isotopic analysis is also powerful; for example, by using isotopically labeled precursors during synthesis, diffusion mechanisms can be studied with high precision. While specific NanoSIMS studies on CdSb are not prominent in the literature, its application to related cadmium compounds like Cadmium Telluride (CdTe) for impurity analysis demonstrates its powerful capabilities for the II-V and II-VI semiconductor families. alfa-chemistry.comresearchgate.net
Key Advantages of NanoSIMS for CdSb Analysis
| Feature | Advantage for CdSb Research |
| High Spatial Resolution (<100 nm) | Imaging elemental and isotopic distributions at the nanoscale, resolving fine microstructural features. |
| High Sensitivity (ppm-ppb) | Detecting and mapping trace elements and dopants that are below the detection limits of many other techniques. |
| Isotopic Analysis | Ability to use isotopic tracers to study diffusion, growth mechanisms, and reaction kinetics. |
| Parallel Detection | Simultaneous detection of multiple ions, allowing for correlative imaging of different elements. |
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS)
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a highly sensitive analytical technique used for determining the elemental and isotopic composition of solid materials. nih.gov The method involves focusing a high-power, pulsed laser beam onto the surface of a this compound (CdSb) sample. balazs.com The intense laser energy ablates a small amount of material, creating a plume of vapor and microscopic particles. balazs.com This ablated material is then transported by an inert carrier gas, such as argon or helium, into the high-temperature plasma of an ICP-MS instrument. balazs.comgoldschmidt.info
Inside the plasma, which can reach temperatures of up to 10,000 K, the sample particles are efficiently atomized and ionized. balazs.com The resulting ions are then extracted into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. goldschmidt.info This process allows for the quantitative analysis of most elements from lithium to uranium, with detection limits often in the parts-per-million (ppm) to parts-per-billion (ppb) range. researchgate.net
For the characterization of this compound, LA-ICP-MS offers several key applications:
Stoichiometry and Purity Assessment: The technique can precisely verify the 1:1 atomic ratio of cadmium to antimony in the compound. It is also exceptionally effective at identifying and quantifying trace elemental impurities that may be present in the CdSb crystal lattice, which are critical for its semiconductor properties.
Dopant Distribution Mapping: In doped CdSb materials, LA-ICP-MS can be used to create detailed 2D and 3D elemental maps. bgs.ac.ukmdpi.com By rastering the laser across the sample surface, the spatial distribution and concentration of dopants can be visualized, ensuring homogeneity or characterizing specific distribution patterns. bgs.ac.uk
Inclusion and Defect Analysis: The high spatial resolution of LA-ICP-MS, with laser spot sizes that can be focused down to a few micrometers, allows for the in-situ chemical analysis of microscopic inclusions or defects within the CdSb material without requiring bulk sample digestion. bgs.ac.ukresearchgate.net
The primary advantage of LA-ICP-MS is its ability to perform direct analysis on solid samples with minimal preparation, making it suitable for conductive, non-conductive, and semiconductor materials like this compound. nih.govbalazs.com
Table 1: Potential Applications of LA-ICP-MS for this compound Analysis
| Application | Information Obtained | Typical Detection Limit |
|---|---|---|
| Bulk Composition Analysis | Verification of Cd:Sb ratio, major elemental constituents. | % to ppm |
| Trace Element Analysis | Quantification of impurities (e.g., Cu, Pb, Fe). | ppm to ppb |
| Elemental Mapping | Spatial distribution of dopants and impurities. | ppm |
| Inclusion Characterization | Elemental composition of microscopic inclusions. | ppm |
Thermal Analysis Methods
Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. abo.fi These methods are vital for characterizing the thermal stability, phase transitions, and compositional properties of materials like this compound.
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. asu.edumdpi.com It operates by comparing the heat flow to the sample against the heat flow to an inert reference material, both of which are subjected to the same temperature program. linseis.com This differential heat flow is recorded, providing information on thermal events such as melting, crystallization, and solid-state phase transitions. linseis.comkuleuven.be
When applied to this compound, DSC can precisely determine the temperatures and enthalpies of its phase transitions. Most notably, the melting of CdSb is an endothermic process, meaning it absorbs heat. This event is observed on a DSC thermogram as a distinct peak. The analysis of this peak provides critical data:
Onset Temperature: Represents the temperature at which the melting process begins.
Peak Temperature: The temperature at which the rate of heat absorption is at its maximum.
Enthalpy of Fusion (ΔHfus): Calculated from the area under the melting peak, this value quantifies the energy required to transform the material from a solid to a liquid state.
This compound has a well-defined melting point at approximately 452°C. lookchem.com A DSC analysis would show a sharp endothermic peak corresponding to this transition. Furthermore, studies on CdSb composites have indicated that structural phase transitions can occur under high hydrostatic pressure, a phenomenon that could also be investigated using specialized high-pressure DSC equipment. researchgate.net
Table 2: Expected DSC Data for this compound Phase Transition
| Thermal Event | Transition Temperature (Onset) | Peak Temperature | Type of Process |
|---|---|---|---|
| Melting (Solid to Liquid) | ~452°C | Slightly above 452°C | Endothermic |
Optoelectronic Properties and Phenomena
Optical Absorption and Transmission Studies
The interaction of light with cadmium antimonide reveals fundamental properties such as its band structure and suitability for various optical and electronic applications.
The absorption of light in a semiconductor is quantified by the absorption coefficient (α), which describes how far light of a particular wavelength can penetrate into the material before being absorbed. While comprehensive spectral data for pure this compound (CdSb) is not extensively detailed in the available literature, studies on related compounds provide insight. For instance, investigations of single-crystal cadmium have identified strong absorption peaks in the visible and infrared regions. aps.org For light polarized perpendicular to the crystal's c-axis, a primary absorption peak occurs at 0.98 eV, with an absorption edge at 0.29 eV. aps.org For parallel polarization, the main absorption peak is observed at 1.10 eV. aps.org
In a related cadmium antimonate (B1203111) compound, CdSb₂O₆, the absorption spectrum shows characteristics of a material with a trirutile-type structure. researchgate.net The analysis of its absorbance versus photon energy allows for the estimation of the material's band gap. researchgate.net Studies on other cadmium compounds, such as cadmium telluride (CdTe), have measured absorption coefficients in the range of 10⁵ cm⁻¹ in the visible light spectrum. researchgate.net For CdTe, the absorption coefficient rises at shorter wavelengths, with a penetration depth of about 100 nm at 500 nm. researchgate.net
| Material | Polarization | Main Absorption Peak (eV) | Absorption Edge (eV) |
|---|---|---|---|
| Single-Crystal Cadmium | Perpendicular to c-axis | 0.98 | 0.29 |
| Single-Crystal Cadmium | Parallel to c-axis | 1.10 | Not Found |
Transmittance measurements quantify the amount of light that passes through a material. This compound is noted for its potential in devices that implement a "transparent wall" method, which relies on optical transmission for recording radiation fluxes. researchgate.net This suggests a degree of transparency in certain spectral regions.
For comparison, studies on thin films of cadmium sulfide (B99878) (CdS) show high transmittance, often around 75-80%, in the visible and near-infrared regions (from ~500 nm onwards). samaterials.com The transmittance of CdS thin films is influenced by factors such as the cadmium source used during deposition and the film's thickness. azom.comsamaterials.com Similarly, cadmium telluride (CdTe) thin films show a decrease in transmittance with increasing pulse bias voltage during deposition, with the transmittance in the visible light band being near zero for absorber layers in solar cells. researchgate.net
Reflectance measures the proportion of light reflected from a material's surface. The UV-visible diffuse reflectance spectrum of cadmium antimonate (CdSb₂O₆) has been studied to understand its optical properties. researchgate.net
While specific extinction coefficient (k) data for CdSb is limited in the reviewed literature, the extinction coefficient is intrinsically related to the absorption coefficient (α) and wavelength (λ) by the formula: k = αλ / 4π. refractiveindex.info
For other cadmium compounds like CdS, the extinction coefficient values are generally very low in the visible spectrum. lookchem.com
| Material | Wavelength Range | Reflectance Properties |
|---|---|---|
| Cadmium Antimonate (CdSb₂O₆) | UV-Visible | Diffuse reflectance spectrum has been measured. researchgate.net |
| Unannealed CdS Thin Film | UV Region | ~24% lookchem.com |
| CdS Thin Film (annealed at 400°C) | UV Region | ~12% lookchem.com |
Luminescence Characteristics
Luminescence is the emission of light from a material not resulting from heat. This phenomenon provides insight into the electronic structure and defect states within a material.
Photoluminescence (PL) is the emission of light after the absorption of photons. Direct photoluminescence studies on this compound (CdSb) are not widely available in the reviewed scientific literature. However, the influence of antimony as a dopant on the luminescent properties of other materials can provide some context. For example, the introduction of antimony into halide perovskites has been explored to create lead-free, brightly luminescent materials.
In contrast, extensive photoluminescence research has been conducted on other cadmium compounds, such as cadmium sulfide (CdS) and cadmium telluride (CdTe). e3s-conferences.orgchalcogen.ro Pure CdS nanocrystals can exhibit weak photoluminescence, which can be significantly enhanced by doping with ions like zinc. chalcogen.ro For instance, undoped CdS nanocrystals might show a maximum emission at 528 nm, while doping can shift this emission and increase its intensity. chalcogen.ro Similarly, the photoluminescence of CdTe films is a key characteristic for their use in photovoltaic applications, with spectra revealing information about carrier recombination and defects. e3s-conferences.org
Opto-Thermal Conversion Mechanisms
Opto-thermal conversion involves the transformation of light energy into heat. This compound has been specifically investigated for its potential in anisotropic optothermal converters. researchgate.net These devices leverage the anisotropy in the material's properties for the detection of radiation. The mechanism involves the absorption of optical energy, leading to a temperature gradient that, due to the material's thermoelectric properties, generates a voltage.
Studies have explored how different temperature distributions, arising from optical transmission, volume absorption, and surface absorption, affect the sensitivity of these converters. researchgate.net The unique properties of CdSb make it a promising material for the "transparent-wall" method, which is used to measure radiant fluxes over wide spectral and energy ranges. researchgate.net The thermal conductivity of this compound is a critical parameter in these applications, and its dependence on temperature has been a subject of theoretical investigation. researchgate.net
Volt-Watt Sensitivity in Radiation Anisotropic Optothermal Converters
This compound (CdSb) is a significant material in the development of anisotropic thermoelements, which are key components in radiation anisotropic optothermal converters. These converters are noted for their ability to measure radiant fluxes. A critical performance metric for these devices is the volt-watt sensitivity, which describes the output voltage generated per unit of incident radiation power.
Research into materials based on this compound has shown that it is possible to create anisotropic thermal elements where the temperature dependence of the volt-watt coefficient of sensitivity is small. rroij.com This is a crucial characteristic for creating stable and reliable detectors that can operate over a range of temperatures without significant changes in their response. The anisotropy of thermoelectric properties in CdSb crystals is the fundamental principle behind the operation of these anisotropic thermoelements. researchgate.net Specifically, the thermopower anisotropy of CdSb crystals can be significantly increased, nearly threefold, which enhances the performance of these converters. researchgate.net
Further studies have focused on optimizing CdSb-based materials for these applications. By controlling the crystallization process, such as through zone recrystallization of eutectic composites of CdSb with compounds like Nickel Antimonide (NiSb), Cobalt Antimonide (CoSb), and Manganese Antimonide (MnSb), it is possible to produce materials with tailored properties. rroij.com These optimized materials are essential for developing advanced anisotropic thermal elements. rroij.com The investigation into the chemical bonding and synthesis of CdSb-based materials has been instrumental in advancing their use in novel optical and thermoelectric devices. rroij.com
Applications in Radiation Flux Recording
The unique properties of this compound make it a promising material for the implementation of the "transparent-wall" method for recording radiant fluxes. rroij.com This method allows for the measurement of radiation over wide spectral and energy ranges. rroij.com Anisotropic optothermal converters based on CdSb are particularly suited for this application. rroij.com
This compound is also utilized in the detection of neutron flux. Detectors for thermal neutrons have been developed using alternating layers of polystyrene scintillator and cadmium. researchgate.net While cadmium itself is a good absorber of thermal neutrons, its use in conjunction with a scintillator allows for the detection of the gamma rays produced from neutron capture. researchgate.net A cadmium radiative capture cross-section is useful for measuring the level of neutron flux thermalization. iaea.org By comparing the output of a neutron detector with and without a cadmium coating, the contribution of thermal neutrons can be determined. iaea.org
Photovoltaic Material Aspects
Optimization for Solar Energy Absorption
This compound is a II-V compound semiconductor that has been explored for its potential in photovoltaic applications, including solar energy or fuel cells. nih.gov Its properties as a semiconductor make it a candidate for an absorber layer in solar cells. An ideal absorber layer should possess a high absorption coefficient and an optical energy band gap in the optimal range for the solar irradiance spectrum, which is approximately 1.4 eV. rroij.com
Role of Carrier Lifetime in Optoelectronic Performance
For instance, simulations of CdS/CdTe solar cells have shown that the conversion efficiency is strongly dependent on the carrier lifetime in the CdTe absorber layer. unirc.it An increase in carrier lifetime from 1 ns to 10 ns in these simulations resulted in a significant theoretical improvement in efficiency. unirc.it While this data is for CdTe, it highlights the critical role of carrier lifetime. Research on CdTe-CdSb solid solutions has indicated that the introduction of antimony into CdTe can influence the carrier lifetime. unirc.it Specifically, doping CdTe with Group-V elements like antimony is a strategy to increase hole concentrations, which are crucial for high-efficiency solar cells. uic.edu However, it is essential that this increase in doping does not compromise the minority carrier lifetime. researchgate.net Achieving high hole densities while maintaining or extending carrier lifetimes is a key challenge in developing high-performance cadmium-based photovoltaic devices. uic.eduresearchgate.net
Acceptor and Donor Doping Principles
The electrical conductivity of this compound, an intermetallic semiconductor, is highly sensitive to the presence of foreign atoms, or dopants, within its crystal lattice. The introduction of these dopants can either increase the number of free electrons (n-type doping) or holes (p-type doping), thereby modifying its conductivity. The principle behind this is the substitution of cadmium or antimony atoms with elements of different valence.
When a dopant atom with more valence electrons than the atom it replaces is introduced, it is termed a donor, as it donates excess electrons to the conduction band, resulting in n-type conductivity. Conversely, an acceptor dopant has fewer valence electrons and creates a "hole" in the valence band, leading to p-type conductivity.
Effects of Indium, Lead, and Palladium Dopants on Conductivity Type
While extensive research on the doping of many compound semiconductors exists, specific experimental data on the effects of indium, lead, and palladium as dopants in this compound are not widely available in the reviewed literature. However, based on the principles of doping in III-V and II-VI semiconductors, some general predictions can be made.
Indium (In) , as a Group 13 element, would likely substitute for cadmium (a Group 12 element). In this case, indium would act as a donor dopant, providing an extra valence electron and leading to n-type conductivity. Research on related compounds, such as indium antimonide (InSb) doped with cadmium, has shown that cadmium acts as an acceptor. spiedigitallibrary.orgresearchgate.net Extrapolating from this, indium in this compound would be expected to have the opposite effect.
Lead (Pb) , a Group 14 element, presents a more complex scenario. Its effect would depend on which lattice site it occupies. If lead substitutes for cadmium, it would act as a donor . If it substitutes for antimony (a Group 15 element), it would act as an acceptor . The resulting conductivity type would depend on the formation energy of these substitutions. Studies on the doping of cadmium telluride with lead have been conducted, but direct analogies to this compound are not straightforward.
Palladium (Pd) , a transition metal, does not have a simple predictive behavior based on valence electrons alone. Its effect on the conductivity of this compound would be influenced by the creation of deep-level impurity states within the bandgap. Without specific experimental data, it is difficult to definitively classify it as a donor or acceptor.
Influence of Transition Metal Doping (e.g., Nickel, Iron, Manganese)
The introduction of transition metals such as nickel, iron, and manganese into the this compound lattice can introduce localized d-orbitals that interact with the host semiconductor's band structure, leading to unique magnetic and electronic properties. However, specific research focusing on the influence of these particular transition metals on the electrical properties of this compound is limited in the available literature.
General effects observed in other semiconductor systems suggest that transition metal doping can lead to:
The creation of deep impurity levels within the bandgap, which can act as charge traps and recombination centers, potentially decreasing conductivity.
The introduction of magnetic moments, leading to diluted magnetic semiconductor behavior.
Alterations in the lattice parameters due to the different ionic radii of the dopants compared to cadmium or antimony.
For instance, studies on iron doping in cadmium sulfide (CdS) have shown that the replacement of cadmium with iron can turn the material into an n-type semiconductor and induce half-metallic ferromagnetism. chalcogen.ro Similarly, research on manganese-doped CdS has explored its structural, optical, and magnetic properties. chalcogen.ronih.gov However, these findings cannot be directly extrapolated to this compound without dedicated experimental or theoretical investigation.
Impact of Silver and Tellurium Doping
Silver (Ag) , as a Group 11 element, would be expected to substitute for cadmium. With one less valence electron, silver would act as an acceptor dopant, creating holes and inducing p-type conductivity. Hall effect measurements on silver-doped semiconductors are a common method to confirm the conductivity type and measure carrier concentration. ui.ac.id While specific Hall effect data for silver-doped this compound is not readily available, studies on silver-doped cadmium telluride show a reduction in the bandgap with increased doping. researchgate.netdntb.gov.ua
Tellurium (Te) , a Group 16 element, would most likely substitute for antimony. In this position, tellurium would act as a donor , providing an extra valence electron and resulting in n-type conductivity. Tellurium's role in enhancing the electrical and optical properties of various semiconductor materials is well-documented. mdpi.comnumberanalytics.com For example, in related antimonide compounds, tellurium doping is known to influence the charge carrier concentration.
Alloying Effects on Material Properties
Alloying this compound with other elements to form ternary and quaternary systems is a powerful method to continuously tune its material properties. This approach allows for the engineering of the lattice parameters and electronic band structure, offering a broader range of functionalities compared to simple doping.
Ternary and Quaternary Antimonide Systems (e.g., In-Cd-Sb, Zn-Cd-Sb)
The creation of ternary alloys by introducing a third element into the this compound binary system results in materials with properties intermediate to the parent compounds.
In-Cd-Sb System : The formation of (In,Cd)Sb alloys allows for the tuning of the electronic and optical properties. While detailed phase diagrams and electronic property studies for the entire In-Cd-Sb ternary system are not extensively documented in the reviewed literature, related research on (InSb)(1-x)(CdTe)x solid solutions provides some insights. spiedigitallibrary.orgresearchgate.net This work demonstrates that the lattice constant and energy gap can be systematically varied with composition.
Zn-Cd-Sb System : The Zn-Cd-Sb ternary system has been the subject of thermodynamic modeling and experimental investigation. researchgate.net The electrical resistivity of liquid ZnSb and CdSb alloys in the compound-forming concentration range has been studied, showing a relationship between the electrical behavior of the melts and the tendency towards compound formation. acs.org The synthesis and characterization of various phases within this system are crucial for understanding its potential in thermoelectric and other applications.
Compositional Dependence of Lattice Parameters and Electronic Structure
The properties of ternary and quaternary antimonide alloys are strongly dependent on their elemental composition.
Lattice Parameters : According to Vegard's law, the lattice parameter of a solid solution is approximately a linear interpolation of the lattice parameters of the constituent materials. researchgate.net However, deviations from this linear behavior are common in many alloy systems due to factors such as differences in electronegativity and atomic size of the constituent elements. aps.org Systematic studies of the lattice parameter as a function of composition are essential for strain engineering and the growth of high-quality heterostructures.
Electronic Structure : The electronic band structure, particularly the bandgap, of these alloys can be engineered by varying the composition. In many ternary semiconductor alloys, the bandgap exhibits a nonlinear dependence on the composition, which is often described by a bowing parameter. mdpi.com Theoretical calculations, such as those based on density functional theory (DFT), can provide valuable insights into the electronic structure of these materials. aps.orgaps.orgnih.govewha.ac.kr For example, studies on related ternary alloys like ZnxCd1−xS have shown how the band structure evolves with composition. aps.org Understanding these relationships is critical for designing devices with specific optical and electrical characteristics.
Interactive Data Table: Doping Effects on Cadmium Compounds (Illustrative)
Note: This table is illustrative and primarily based on data from related cadmium compounds (CdS, CdTe) due to the limited specific data for this compound in the reviewed literature. The "Conductivity Type" for CdSb is a prediction based on chemical principles.
| Dopant | Host Material | Dopant Role | Conductivity Type | Key Findings |
| Indium (In) | CdS | Donor | n-type | Increased carrier concentration and decreased resistivity. chalcogen.ro |
| Iron (Fe) | CdS | Donor | n-type | Induces half-metallic ferromagnetism. chalcogen.ro |
| Manganese (Mn) | CdS | Substitutional | - | Alters optical and magnetic properties. chalcogen.ro |
| Silver (Ag) | CdTe | Acceptor | p-type | Reduces the band gap. researchgate.net |
| Tellurium (Te) | CdTe | Donor | n-type | Can be used to control carrier concentration. researchgate.net |
Interactive Data Table: Properties of Ternary Cadmium Alloy Systems (Illustrative)
| Ternary System | Composition (x) | Lattice Parameter (Å) | Band Gap (eV) | Key Properties |
| (InSb)1-x(CdTe)x | 0.025 | Maxima | - | Change in energy gap is proportional to the change in lattice constant. researchgate.net |
| (InSb)1-x(CdTe)x | 0.01 | Minimum | - | Dependencies of effective electron mass and mobility on composition were studied. researchgate.net |
| ZnxCd1-xS | 0.5 | - | - | Electronic and optical properties have been calculated using the empirical pseudopotential method. aps.org |
Doping and Alloying Strategies
Alloying with Other Elements
The ability to introduce dopants or alloying elements into cadmium antimonide (CdSb) is fundamentally governed by its solid solubility limits and the thermodynamic relationships between its constituent elements, cadmium (Cd) and antimony (Sb). These relationships are graphically represented by the cadmium-antimony binary phase diagram.
Phase Diagram Construction
The Cd-Sb system exhibits a complex phase diagram that includes a stable equiatomic compound, CdSb, as well as metastable phases. iaea.orgresearchgate.net The diagram maps the physical states of mixtures of cadmium and antimony at various temperatures and compositions.
Key features of the stable Cd-Sb phase diagram include:
The CdSb Compound: The diagram confirms the existence of the stable semiconductor compound, this compound (CdSb), which forms at a 1:1 atomic ratio (52.0 wt% Sb). asminternational.org This compound melts congruently at 456°C.
Eutectic Points: The system is characterized by two eutectic points. One exists between Cadmium (Cd) and CdSb, and the other between CdSb and Antimony (Sb). The Bi-Cd alloy system is another example of a binary system with a eutectic point. learnmetallurgy.com
Metastable Phases: Under certain cooling conditions, metastable phases such as Cd₄Sb₃ and Cd₃Sb₂ can form. iaea.org For instance, thermal cycling of a CdSb composition melt in the 300-500°C range can lead to the precipitation of Cd₄Sb₃ crystals followed by a eutectic structure of (Sb + Cd₄Sb₃). iaea.org In contrast, cycling in the 300-470°C range allows for the formation of stable CdSb crystals. iaea.org
Pressure Effects: The CdSb compound can decompose under high pressure (up to 15 GPa), forming a new high-pressure phase rich in antimony (around 60 at. % Sb) and elemental cadmium. researchgate.net This decomposition is not reversible upon release of pressure, and the alloy can become amorphous. researchgate.net
Below is a summary of the key features of the Cd-Sb phase diagram.
| Feature | Temperature (°C) | Composition (wt. % Sb) |
| Melting Point of Cd | 321 | 0 |
| Melting Point of Sb | 631 | 100 |
| Melting Point of CdSb | 456 | 52.0 |
| Eutectic Point (Cd-rich side) | 290 | 17.5 |
| Eutectic Point (Sb-rich side) | 445 | 63.0 |
Data compiled from various sources describing the Cd-Sb phase diagram.
The crystallographic data for the primary phases in the Cd-Sb system are presented below.
| Phase | Composition (wt% Sb) | Pearson Symbol | Space Group | Prototype |
| (Cd) | 0 | hP2 | P63/mmc | Mg |
| CdSb | 52.0 | oP16 | Pbca | CdSb |
Table based on crystallographic data for the Cd-Sb system. asminternational.org
Solid Solubility Ranges
Solid solubility refers to the extent to which the atoms of one element (the solute or dopant) can dissolve into the crystal lattice of another element or compound (the solvent) to form a homogeneous solid solution.
In the Cd-Sb system, the phase diagram indicates that CdSb is a line compound, which suggests a very narrow range of compositional stability and thus very limited solid solubility for excess cadmium or antimony. The terminal solid solubility of antimony in cadmium and cadmium in antimony is also restricted. This limited solubility is a critical factor in doping strategies, as it dictates the maximum concentration of a dopant that can be incorporated directly into the CdSb lattice without forming secondary phases.
Detailed research findings on the specific solid solubility limits for various third-element dopants (e.g., Gallium, Indium, Tellurium, Silver) in the CdSb crystal lattice are not extensively detailed in readily available literature. However, the general principles of doping are influenced by factors such as atomic radii, electronegativity, and valence electron concentration of the dopant relative to the host atoms (Cd and Sb). Exceeding the solubility limit typically results in the precipitation of secondary phases, which can significantly alter the material's electronic and structural properties.
Theoretical and Computational Modeling
Molecular and Chemical Bonding Models
Multifactor Approach in Theoretical Materials Science
The development of comprehensive theoretical models for materials like Cadmium Antimonide necessitates a multifactor approach, integrating various physical parameters to accurately predict material behavior. Research in this area often involves analyzing the interplay of chemical bonding, phase diagrams, and electronic structure to construct robust theoretical frameworks ite.cv.uaite.cv.uaresearchgate.netite.cv.uaresearchgate.net. For instance, studies on ternary systems involving Cadmium and Antimony, such as In-Cd-Sb or Bi-Cd-Sb, employ a multifactorial approach to model ordered alloys ite.cv.uaite.cv.uaite.cv.ua. This involves calculating parameters like effective radii, electron density redistribution, and dissociation energies of chemical bonds, all of which are dependent on interatomic distances ite.cv.uaite.cv.uaite.cv.ua. Such analyses provide insights into the fundamental interactions governing the material's stability and properties, contributing to a deeper understanding of its potential applications, particularly in thermoelectric materials ite.cv.uaite.cv.uaresearchgate.net.
Advanced Simulation Techniques
Advanced simulation techniques are crucial for capturing the complex phenomena governing the properties and behavior of this compound. These methods allow researchers to probe aspects that are difficult to measure experimentally or to predict material responses under various conditions.
Monte Carlo Transport Simulations
Monte Carlo (MC) transport simulations are powerful tools for understanding charge carrier dynamics in semiconductors. These methods statistically track the movement of charge carriers (electrons and holes) by simulating their scattering events within the material's potential landscape. While direct MC transport simulations specifically detailed for this compound are not extensively detailed in the provided snippets, the methodology is widely applied to narrow bandgap semiconductors with similar characteristics, such as Indium Antimonide (InSb) and Mercury Cadmium Telluride (HgCdTe) ntnu.noresearchgate.netdtic.mil. These simulations can provide critical data on electron mobility, conductivity, scattering mechanisms, and high-field transport behavior researchgate.netdtic.mil. For example, MC simulations have been used to investigate electron transport properties in narrow bandgap semiconductors, including InSb, and to model velocity-field characteristics and diffusivity dtic.mil. The application of such techniques to CdSb would similarly aim to elucidate its electrical transport properties by simulating carrier interactions with phonons and other scattering centers.
Table 1: Parameters Investigated in Monte Carlo Transport Simulations for Semiconductors
| Parameter Studied | Relevance to CdSb | Source Examples (Related Materials) |
| Electron Mobility | Crucial for device performance; understanding how carriers move under an electric field. | researchgate.netdtic.mil (InSb, HgCdTe) |
| Carrier Scattering Mechanisms | Identifies factors limiting transport (e.g., phonon scattering, impurity scattering) impacting mobility. | researchgate.netdtic.mil (InSb, HgCdTe) |
| High-Field Transport Behavior | Describes how carrier velocity saturates or increases non-linearly with increasing electric fields. | researchgate.netdtic.mil (InSb, HgCdTe) |
| Velocity-Field Characteristics | Visualizes the relationship between applied electric field and carrier drift velocity. | dtic.mil (InSb) |
| Diffusivity | Relates to the random motion of carriers, important for understanding thermal transport and noise phenomena. | dtic.mil (InSb) |
| Energy Relaxation Times | Quantifies how quickly carriers lose excess energy after scattering events. | dtic.mil |
Kinetic Simulations for Material Processes
Kinetic simulations are employed to understand processes that evolve over time, such as crystal growth, diffusion, or phase transformations. In the context of semiconductor materials, these simulations can model the dynamics of atomic or molecular species during fabrication processes like Molecular Beam Epitaxy (MBE). For instance, simulations of MBE growth for materials like Indium Arsenide Antimonide (InAsSb) have considered kinetic effects such as the sticking coefficient and evaporation rates to predict epilayer stoichiometry, composition, strain, and crystal quality aip.org. While direct kinetic simulations for the growth of this compound are not explicitly detailed in the provided search results, the principles are applicable. Such simulations would aim to model the deposition and arrangement of Cd and Sb atoms on a substrate, predicting the resulting crystal structure and defect formation during growth.
Table 2: Parameters Investigated in Kinetic Simulations for Semiconductor Growth
| Parameter Studied | Relevance to CdSb | Source Examples (Related Materials) |
| Sticking Coefficient | Governs the probability of adatoms adhering to the substrate surface during deposition, influencing growth rate and film quality. | aip.org (InAsSb) |
| Evaporation Rates | Describes the rate at which atoms desorb from the surface, affecting the net deposition rate and material composition. | aip.org (InAsSb) |
| Epilayer Stoichiometry and Composition | Predicts the ratio of constituent elements (Cd:Sb) in the grown layer, critical for achieving desired electronic properties. | aip.org (InAsSb) |
| Strain | Arises from lattice mismatch or thermal expansion differences, impacting crystal quality and electronic band structure. | aip.org (InAsSb) |
| Crystal Quality | Assesses the degree of crystalline perfection, including the presence of defects like dislocations or stacking faults. | aip.org (InAsSb) |
| Alloy Segregation | Describes the non-uniform distribution of different atomic species in an alloy, which can occur during growth and affect material homogeneity. | aip.org (InAsSb) |
Supercell Calculations for Doped Systems
Research on related materials like Cadmium Telluride (CdTe) has extensively utilized supercell calculations to investigate impurity doping (e.g., with Phosphorus, Arsenic, Antimony) and native defects such as vacancies and interstitials dtic.milacs.orgosti.govreadthedocs.io. These studies analyze parameters like defect formation energies, migration barriers, lattice relaxation around defects, and the energy levels introduced into the band gap by dopants or defects dtic.milacs.orgreadthedocs.io. For example, calculations for Antimony doping in CdTe have explored how supercell size and spin-orbit coupling influence ionization energies and the stability of acceptor states osti.gov. Similarly, studies on HgCdTe have employed supercell calculations to examine lattice relaxation associated with various impurities and self-interstitials dtic.mil. Applying these techniques to this compound would provide critical insights into how different doping strategies affect its semiconductor properties and could help in designing materials with tailored electronic characteristics.
Table 3: Parameters Investigated in Supercell Calculations for Doped Systems and Defects
| Parameter Studied | Relevance to CdSb | Source Examples (Related Materials) |
| Defect Formation Energies | Quantifies the energy cost to create a defect (e.g., vacancy, interstitial, substitutional impurity) in the crystal lattice. | dtic.milacs.orgreadthedocs.io (HgCdTe, CdTe) |
| Migration Barriers | Determines the energy barrier for a defect to move through the crystal lattice, influencing diffusion and defect mobility. | acs.org (CdTe) |
| Lattice Relaxation | Describes how the atomic positions around a defect or dopant site adjust to minimize strain energy. | dtic.milacs.org (HgCdTe, CdTe) |
| Electronic Structure of Doped Systems | Analyzes changes in the band gap, density of states, and carrier effective masses due to the presence of dopants. | dtic.milosti.gov (HgCdTe, CdTe) |
| Defect/Dopant Ionization Energies | Determines the energy required to ionize a defect or dopant, indicating its electrical activity (e.g., donor or acceptor levels). | acs.orgosti.gov (CdTe) |
| Defect Concentrations | Predicts the equilibrium concentration of various defects under specific thermodynamic conditions (temperature, chemical potential). | dtic.milacs.org (HgCdTe, CdTe) |
| Carrier Concentration | Calculates the density of free charge carriers (electrons or holes) resulting from doping and defect ionization. | dtic.milacs.org (HgCdTe, CdTe) |
| Supercell Size Effects | Investigates how the choice of supercell size impacts the accuracy of calculated defect properties, especially for charged defects. | osti.gov (CdTe) |
| Spin-Orbit Coupling (SOC) Effects | Assesses the influence of SOC on electronic states and defect properties, which can be significant in materials with heavy elements like Sb. | acs.orgosti.gov (CdTe) |
Compound Names Mentioned:
this compound (CdSb)
Indium Antimonide (InSb)
Mercury Cadmium Telluride (HgCdTe / MCT)
Indium Arsenide Antimonide (InAsSb)
Cadmium Telluride (CdTe)
Bismuth-Cadmium-Antimony (Bi-Cd-Sb) systems
Indium-Cadmium-Antimony (In-Cd-Sb) systems
Cadmium-Zinc-Antimony (Cd-Zn-Sb) systems
Advanced Applications and Future Research Perspectives
Thermoelectric Device Performance Optimization
Thermoelectric materials can directly and reversibly convert heat into electrical energy, making them crucial for waste heat recovery and solid-state cooling. The efficiency of a thermoelectric material is determined by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. researchgate.netrsc.orglinseis.com The primary goal in thermoelectric research is to maximize ZT by enhancing the power factor (S²σ) while minimizing thermal conductivity.
The enhancement of the thermoelectric figure of merit (ZT) is the central goal for improving the efficiency of thermoelectric devices. researchgate.net A high ZT value requires a challenging combination of properties: a high Seebeck coefficient, high electrical conductivity, and low thermal conductivity. rsc.org Research has explored several strategies in related antimony-based materials, which could be applicable to cadmium antimonide.
Key strategies include:
Band Structure Engineering: Modifying the electronic band structure to enhance the Seebeck coefficient without significantly compromising electrical conductivity is a primary strategy. For instance, in antimony-telluride-based materials, alloying with indium has been used to widen the band gap and suppress bipolar conduction at higher temperatures, which is detrimental to the Seebeck coefficient. researchgate.net
Doping and Alloying: Introducing specific dopants can optimize carrier concentration. In p-type antimony telluride, high hole concentrations from antisite defects can lower the Seebeck coefficient. researchgate.net Doping with elements like silver (Ag) can act as an acceptor to further refine performance. researchgate.net The incorporation of cadmium itself into materials like AgSbTe₂ has been shown to reduce impurity phases. researchgate.net
Nanostructuring: Creating materials with nanoscale grains can significantly reduce lattice thermal conductivity by increasing phonon scattering at grain boundaries. This approach has been effective in enhancing the ZT of materials like bismuth-antimony alloys.
Anisotropy: Utilizing the anisotropic thermoelectric and thermal properties of crystals like this compound can lead to the development of specialized anisotropic thermoelements. mdpi.com
Theoretical calculations on various thermoelectric materials continue to predict high ZT values, suggesting that with optimal doping and structural control, significant performance gains are possible. researchgate.net
| Strategy | Mechanism | Example in Related Materials | Potential Impact on this compound |
|---|---|---|---|
| Band Engineering | Widen band gap, suppress bipolar conduction | Indium alloying in Sb₂Te₃ researchgate.net | Increase Seebeck coefficient at higher temperatures |
| Doping | Optimize carrier concentration, suppress defects | Ag doping in Sb₂Te₃ researchgate.net | Enhance power factor (S²σ) |
| Nanostructuring | Increase phonon scattering | Fine-grained Bi-Sb alloys | Reduce lattice thermal conductivity (κ) |
| Anisotropy Utilization | Exploit directional property differences | Anisotropic thermoelements from CdSb crystals mdpi.com | Development of specialized thermoelectric devices |
A significant amount of energy produced globally is lost as waste heat, and thermoelectric generators (TEGs) offer a promising technology for its recovery. repec.orgmdpi.com Industrial processes, in particular, are major sources of low-to-intermediate temperature waste heat. repec.orgmdpi.com The development of cost-effective and efficient thermoelectric materials is essential for the widespread adoption of this technology. repec.org
Materials for waste heat recovery are selected based on their peak ZT value within a specific temperature range. While much research has focused on established materials, there is ongoing work to find new, abundant, and non-toxic alternatives. repec.org Thermoelectric modules, including those initially designed for refrigeration, have been tested for low-temperature heat recovery applications. repec.org The recovery of heat from sources like industrial furnaces can be achieved even with low-cost modules, which is particularly strategic for improving energy efficiency. repec.org
Future research for this compound in this area would involve characterizing its ZT over a broad temperature range to identify its optimal operating window for waste heat recovery and fabricating prototype modules to test their performance in practical applications, such as capturing heat from industrial exhaust streams.
Thermoelectric generators are generally categorized by their optimal operating temperature. nih.gov Low-temperature materials typically operate around 400 K, while intermediate-temperature materials are effective in the 600 K to 900 K range. nih.gov Low-grade waste heat is abundant, but its recovery is challenging due to the relatively low performance of TEG materials in the low-temperature region (300-400 K). nih.gov
Currently, bismuth telluride (Bi₂Te₃) and its alloys are the primary materials for low-temperature applications, such as powering wireless sensor networks or in small-scale cooling. nih.govctherm.com For intermediate temperatures, lead-based alloys have been common, though research into alternatives like Mg₃Sb₂ is growing. nih.gov
The potential for this compound lies in its performance within this low-to-intermediate range. Research has demonstrated that TEGs can be effective even with very small temperature gradients (as low as 5 °C), making them suitable for a wide variety of applications, including powering sensors for the Internet of Things (IoT). mdpi.comresearchgate.net The development of flexible, printed TEGs also opens up new possibilities for applying these devices to non-flat surfaces like pipes (B44673) carrying hot fluids. ctherm.com Further investigation is needed to establish the ZT value of this compound at these temperatures to assess its competitiveness with existing materials.
Optoelectronic Device Development
Optoelectronic devices, which source, detect, and control light, are fundamental to numerous technologies. Research into new semiconductor materials is driven by the need for higher efficiency, lower cost, and novel functionalities. While silicon dominates many electronic applications, compound semiconductors are often preferred for optoelectronics due to their direct band gaps. wikipedia.org
Infrared (IR) detectors are critical for thermal imaging, military applications, and telecommunications. semi.ac.cnresearchgate.netnih.gov The antimonide family of semiconductors, particularly III-V compounds like Indium Antimonide (InSb) and Indium Arsenic Antimonide (InAsSb), are considered serious alternatives to the dominant Mercury Cadmium Telluride (MCT) technology. semi.ac.cnresearchgate.net
Antimonide-based materials offer several advantages:
Tunable Wavelengths: Alloys like InAsSb can be tuned to detect radiation across the mid-wave infrared (MWIR) spectrum. nih.gov
High Uniformity: Compared to MCT, some antimonide alloys are less sensitive to compositional variations, making it easier to achieve high uniformity over large areas. researchgate.net
Mature Substrates: High-quality Gallium Antimonide (GaSb) and InSb substrates are readily available. researchgate.net
While much of the research has centered on III-V antimonides, the properties of this compound as a II-V semiconductor suggest it could also have potential in this field. Cadmium is a key component in MCT detectors, which can cover the entire infrared spectrum from 0.7 µm to 20 µm. researchgate.net Future research could explore the synthesis of this compound nanostructures, such as nanowires, which have shown promise in other materials for creating fast, room-temperature photodetectors.
| Material Family | Examples | Key Advantage | Detection Range |
|---|---|---|---|
| Mercury Cadmium Telluride (MCT) | HgCdTe | Covers entire IR spectrum (0.7-20 µm) researchgate.net | SWIR, MWIR, LWIR |
| III-V Antimonides | InSb, InAsSb | High uniformity, tunable bandgap nih.govresearchgate.net | MWIR |
| This compound | Cd₃Sb₂ | Potential as a II-V semiconductor for IR applications | To be determined |
Cadmium Telluride (CdTe) is a leading thin-film photovoltaic (PV) technology, known for its low manufacturing cost and high efficiency in utility-scale solar farms. nrel.govnyu.edu Research in CdTe solar cells has led to significant innovations, pushing lab cell efficiencies higher. nyu.eduyoutube.com
Key areas of innovation in related cadmium and antimony materials include:
Doping and Passivation: In CdTe cells, doping with elements from Group V of the periodic table, such as antimony, is a promising route to overcome issues associated with traditional copper doping, potentially improving voltage and stability. researchgate.net The use of an antimony telluride layer has also been explored as a stable back contact for CdTe cells. youtube.com
Alloying: Alloying the CdTe absorber layer with selenium to form CdSeTe has been shown to increase photocurrent. researchgate.net
Lead-Free Perovskites: Antimony is also being explored in lead-free perovskite solar cells, such as methylammonium (B1206745) antimony iodide, as a less toxic alternative to lead-based materials. researchgate.net
Hybrid Solar Cells: Cadmium metal ions have been used to dope (B7801613) coordination polymers in hybrid solar cells, resulting in enhanced photoactivity and power conversion efficiency. researchgate.net
While extensive research exists for CdTe, direct investigation into this compound as the primary absorber layer in a solar cell is less common. Based on its semiconductor properties, future research could explore its potential as a novel PV material, focusing on synthesizing thin films and characterizing their optical and electrical properties to determine their suitability for photovoltaic conversion.
Radiation Sensing Applications
This compound (CdSb) is a semiconductor material that has been investigated for its potential in radiation sensing applications. Its properties make it a candidate for the detection of various types of radiation. Research into the effects of gamma radiation on this compound crystals has provided insights into its potential as a radiation detector material.
Studies have shown that when this compound crystals are exposed to large doses of 60Co gamma-quanta, radiation defects of both donor and acceptor types are introduced into the material's lattice. The influence of these defects is dependent on the doping level and the conductivity type of the initial material. This interaction with gamma radiation suggests its potential use in gamma-ray detection and monitoring. The effectiveness of carrier removal in the material is linked to the involvement of impurity atoms in forming radiation defects with deep energy levels. pnu.edu.uapnu.edu.ua
While materials like mercury cadmium telluride (HgCdTe) and indium antimonide (InSb) are more commonly associated with infrared detection, the broader family of antimonide-based semiconductors is under significant development for these applications. rp-photonics.comnih.govresearchgate.net This ongoing research into related antimonide compounds could pave the way for new applications for this compound in radiation sensing, potentially in areas like infrared photodetectors.
The following table summarizes the key findings from a study on the effects of gamma irradiation on CdSb crystals:
| Parameter | Observation | Implication for Radiation Sensing |
| Irradiation Source | 60Co gamma-quanta | Demonstrates interaction with high-energy photons. |
| Induced Defects | Donor and acceptor types | Alters the electrical properties of the material upon irradiation. |
| Defect Influence | Dependent on initial doping and conductivity | Suggests that the detector's response can be tuned. |
| Carrier Removal | Linked to impurity atoms and deep-level defects | Provides a mechanism for radiation-induced signal generation. |
Emerging Research Areas
Exploration of this compound as a Bulk Quantum Material
While this compound itself is not extensively labeled as a "bulk quantum material" in current literature, its properties as a narrow-band-gap semiconductor place it in a category of materials with potential for quantum applications. aip.orgaps.orgresearchgate.net The exploration of related cadmium compounds, such as cadmium arsenide (Cd3As2), as topological insulators and Dirac semimetals, provides a strong impetus for investigating similar quantum phenomena in this compound. nih.govresearchgate.netescholarship.org
Topological insulators are materials that are electrical insulators in their interior but have conducting states on their surface. This is a quantum mechanical phase of matter. Thin films of cadmium arsenide, a close relative of this compound, have been shown to exhibit a topological insulator state. nih.govescholarship.org Given the similarities in their constituent elements, there is a growing interest in exploring whether this compound can also host such topological states.
The defining characteristics of a material that could be a candidate for a bulk quantum material include:
Narrow Band Gap: this compound is known to be a narrow-band-gap semiconductor. aip.orgaps.orgresearchgate.net
Potential for Topological States: The presence of heavy elements like antimony can lead to strong spin-orbit coupling, a key ingredient for topological phases.
Tunable Electronic Properties: The ability to modify its electronic properties through doping and other means makes it an interesting platform for studying quantum effects.
Investigations into Low-Dimensional this compound Systems (Thin Films, Nanostructures)
Research into low-dimensional systems of this compound, such as thin films and nanostructures, is an emerging area with the potential to unlock novel properties and applications. While the majority of research on low-dimensional cadmium-based materials has focused on compounds like cadmium selenide (B1212193) (CdSe), cadmium sulfide (B99878) (CdS), and cadmium telluride (CdTe), recent studies have begun to explore cadmium-antimony systems. acs.orgmetu.edu.trfrontiersin.orgmdpi.comnih.goviitmandi.ac.inbwise.kr
A notable area of investigation is the synthesis and characterization of ternary cadmium-antimony chalcogenide thin films. For instance, thin films of cadmium-antimony selenide (Cd0.9Sb0.1Se) have been successfully deposited on glass substrates using the thermal evaporation method. ijmaterials.com Structural analysis of these films revealed an amorphous nature, with the grain size and surface roughness increasing with the film thickness. The optical properties of these films are also dependent on their dimensions, with the energy band gap decreasing as the film thickness increases. ijmaterials.com These findings suggest that the properties of low-dimensional cadmium-antimony systems can be tailored by controlling their physical parameters.
The table below details the properties of Cd0.9Sb0.1Se thin films as a function of thickness:
| Film Thickness (nm) | Crystalline Structure | Surface Roughness | Energy Band Gap (eV) |
| 150 | Amorphous | Increases with thickness | 2.60 |
| 450 | Amorphous | Increases with thickness | 2.15 |
The synthesis of ultralong nanowires of other cadmium compounds, such as cadmium phosphate (B84403) hydroxide (B78521) and their subsequent conversion to cadmium sulfide nanowires, demonstrates the feasibility of creating one-dimensional nanostructures of cadmium-based materials. mdpi.com Similar template-based synthesis techniques could potentially be adapted for the fabrication of this compound nanowires and other nanostructures, opening up new avenues for research and applications in nanoelectronics and optoelectronics.
Discovery of Novel Antimonide-Based Compounds with Tailored Properties
The discovery and synthesis of novel antimonide-based compounds, including those containing cadmium, is a promising research direction for developing materials with customized electronic and optical properties. The exploration of ternary and more complex systems allows for a greater degree of freedom in tuning material characteristics compared to binary compounds.
One area of interest is the development of novel ternary chalcogenides for applications such as near-infrared photodetectors. mdpi.comresearchgate.net For example, the synthesis of cadmium-antimony selenide thin films represents the creation of a novel ternary compound with tunable optical properties. ijmaterials.com The ability to create such materials opens the door to designing photodetectors and other optoelectronic devices that operate in specific wavelength ranges.
Furthermore, research into novel cadmium chalcogenides, including those incorporating other metals like gold or manganese, has been explored. google.com These studies aim to create new materials with unique magnetic and luminescent properties. The synthesis of novel cadmium(II) coordination polymers also demonstrates the versatility of cadmium in forming complex structures with interesting photoluminescent and ferroelectric properties. rsc.org
The general approach to discovering novel antimonide-based compounds involves:
Combinatorial Synthesis: Exploring different combinations of elements with antimony to create new ternary or quaternary compounds.
Structural Characterization: Using techniques like X-ray diffraction to determine the crystal structure of the new materials.
Property Measurement: Characterizing the electronic, optical, and magnetic properties of the novel compounds.
Theoretical Modeling: Using computational methods to predict the properties of new compounds and guide experimental efforts.
Challenges and Opportunities in this compound Research
Bridging Discrepancies Between Theoretical Predictions and Experimental Observations
A significant challenge in the study of this compound, as with many semiconductor materials, lies in reconciling theoretical predictions with experimental observations of its properties. This is particularly true for fundamental characteristics like the electronic band structure and band gap.
For instance, ab initio band structure calculations for this compound have been performed to understand its electronic properties. aps.orgresearchgate.net While these calculations provide a theoretical framework, the experimentally measured values can sometimes differ. One study on the effect of high pressure on the energy gap of a CdSb-NiSb system found that the experimentally determined band gap at ambient pressure was lower than that of pure CdSb. aip.org The pressure dependence of the band gap also showed a complex behavior that can be compared with theoretical models.
Discrepancies between theoretical and experimental results can arise from several factors:
Approximations in Theoretical Models: Computational methods like Density Functional Theory (DFT) rely on approximations for the exchange-correlation functional, which can affect the accuracy of the calculated band gap. aps.orgquora.com
Sample Quality and Defects: Experimental measurements are performed on real crystals that may contain impurities and structural defects, which are often not accounted for in ideal theoretical models.
Measurement Conditions: Experimental conditions such as temperature and pressure can influence the measured properties and may not be perfectly replicated in theoretical simulations. aip.org
The table below presents a comparison of theoretical and experimental band gap values for CdSb, highlighting the existing discrepancies:
| Method | Band Gap (eV) | Reference |
| Experimental | 0.46 (at 297 K) | aip.org |
| Experimental (Ni-doped, at 0 GPa) | 0.35 | aip.org |
| Ab initio calculation | 0.44 | aps.orgresearchgate.net |
Bridging these discrepancies presents an opportunity for a deeper understanding of the material. By refining theoretical models to include the effects of defects and external conditions, and by improving the quality of experimental samples, researchers can achieve a more accurate and predictive understanding of this compound's properties. This synergy between theory and experiment is crucial for the future development and application of this material. nih.govresearchgate.net
Ensuring Material Stability and Performance Under Diverse Operating Conditions
This compound (CdSb) is a II-V compound semiconductor that exists as a stable crystalline solid. azom.com Its performance and longevity in advanced applications are critically dependent on its stability under a range of operational stresses, including thermal, chemical, and radiation exposure. The material does not undergo hazardous polymerization and maintains its integrity under normal conditions. azom.com However, its reactivity with substances like potassium, strong acids, and oxidizing agents necessitates careful consideration in device engineering and encapsulation. azom.com Upon decomposition, it can form hydrogen gas, cadmium oxide, and cadmium fumes. azom.com
The thermal stability of this compound is a key factor for its use in thermoelectric applications. It has a melting point of approximately 456°C, which defines the upper limit for its operational temperature in solid-state devices. azom.com Research into the thermal properties of CdSb crystals is crucial for their application in devices such as conventional thermocouples and anisotropic thermoelements, which rely on the material's thermoelectric and thermal properties. researchgate.net
Radiation hardness is another critical aspect of material stability, particularly for applications in space or nuclear environments. Studies on the effects of gamma-irradiation on this compound crystals show that high doses of radiation introduce both donor and acceptor type defects into the material's lattice. pnu.edu.ua These radiation-induced defects can significantly alter the concentration and mobility of charge carriers, thereby changing the material's electrical properties. pnu.edu.ua The extent of these changes depends on the initial doping level and conductivity type of the CdSb crystal, highlighting the need to engineer radiation-resistant materials for specific, high-stress environments. pnu.edu.ua
Table 1: Stability and Performance Parameters of this compound
| Parameter | Value / Characteristic | Source(s) |
|---|---|---|
| Physical State | Crystalline Solid | azom.com |
| Crystal Structure | Orthorhombic | azom.com |
| Melting Point | 456°C | azom.com |
| Density | 6.92 g/cm³ | azom.com |
| Chemical Stability | Stable, but reacts with potassium, oxidizing agents, and strong acids. | azom.com |
| Thermal Stability | Stable up to its melting point; crucial for thermoelectric applications. | researchgate.net |
| Radiation Stability | Gamma-irradiation introduces lattice defects, altering electrical properties. | pnu.edu.ua |
Scalability and Cost-Effectiveness of Synthesis and Fabrication Methods
The widespread adoption of this compound in commercial technologies hinges on the development of scalable and cost-effective methods for its synthesis and fabrication. The production of high-purity, single-crystal CdSb is essential for high-performance electronic and thermoelectric devices. Various crystal growth techniques, such as band melting, have been employed to produce CdSb crystals for research and development. pnu.edu.ua
The cost-effectiveness of this compound is intrinsically linked to the production of its constituent elements. Cadmium is not typically mined directly but is recovered as a byproduct from the mining, smelting, and refining of zinc, and to a lesser extent, lead and copper ores. columbia.edu This co-production relationship means the supply and cost of cadmium are dependent on the market for these primary metals. While this can ensure a relatively stable supply, it also ties its price to the economics of zinc production. columbia.edu
For fabrication into devices, methods must be optimized for both performance and cost. Technologies for producing optimized materials for anisotropic thermal elements have been developed based on research into the crystallization of CdSb. researchgate.net The challenge lies in scaling these laboratory techniques to industrial production levels without introducing impurities or defects that would degrade the material's performance. Future research must focus on refining synthesis processes, such as melt growth or vapor phase epitaxy, to improve yield, reduce energy consumption, and minimize waste, thereby enhancing the economic viability of CdSb-based technologies.
Table 2: Comparison of Potential Synthesis Methods for this compound
| Synthesis Method | Description | Scalability Potential | Key Cost Factors |
|---|---|---|---|
| Melt Growth (e.g., Bridgman, Band Melting) | Involves melting the constituent elements together and then slowly solidifying the melt to form a crystal. Used to grow CdSb crystals. pnu.edu.ua | Moderate to High | High energy consumption for furnaces, cost of high-purity precursors, process control equipment. |
| Vapor Phase Epitaxy (VPE) | Involves growing a thin crystalline layer on a substrate from gaseous precursors. Offers high uniformity. researchgate.net | High | High vacuum equipment, precursor chemical costs, substrate costs, process complexity. |
| Solution-Based Synthesis | Involves chemical reactions in a solution to precipitate the compound, potentially forming nanoparticles or thin films. | Potentially High | Precursor and solvent costs, process control for purity and crystallinity, potential for high throughput. |
Integration into Next-Generation Semiconductor and Energy Technologies
This compound's unique electronic and thermal properties make it a promising material for integration into a variety of next-generation technologies, particularly in the fields of energy conversion and infrared detection. iaea.org
In the realm of energy technologies, CdSb is highly regarded as a thermoelectric material, capable of converting waste heat directly into useful electrical energy. Its effectiveness in this application is due to its favorable semiconductor properties and high purity. Research has shown that doping CdSb with elements like silver can significantly enhance its thermoelectric figure of merit (ZT), making it a competitive candidate for power generation in the low-to-intermediate temperature range. researchgate.net This positions it for use in waste heat recovery systems in automobiles and industrial processes. It has also been identified for potential applications in solar energy or fuel cells. azom.com
In semiconductor technology, this compound is a key material for optical and photoelectric devices. iaea.org It is particularly notable as a material for infrared (IR) detectors. researchgate.netiaea.org Antimonide-based semiconductors, including CdSb, are considered serious alternatives to the more established Mercury Cadmium Telluride (MCT) for next-generation IR detectors. researchgate.net They offer advantages in achieving high uniformity and have less stringent temperature stability requirements during the growth process compared to MCT. researchgate.net This makes the fabrication of large, high-quality focal plane arrays more feasible. These advanced detectors are critical for applications in thermal imaging, surveillance, and environmental monitoring. cadmium.org
Table 3: Applications of this compound in Next-Generation Technologies
| Technology Area | Specific Application | Key Advantages of this compound | Source(s) |
|---|---|---|---|
| Energy Conversion | Thermoelectric Generators (Waste Heat Recovery) | Efficiently converts thermal energy to electrical energy; doping enhances performance. | researchgate.net |
| Energy Conversion | Solar Energy / Fuel Cells | Identified as a potential material for these applications. | azom.com |
| Semiconductor/Optoelectronics | Infrared (IR) Detectors | High uniformity; less sensitive to growth temperature variations compared to MCT. | researchgate.netiaea.org |
| Semiconductor/Optoelectronics | Anisotropic Thermoelectric and Optical Devices | Possesses unique anisotropic properties suitable for specialized sensors and devices. | researchgate.netiaea.org |
Q & A
Q. What are the standard synthesis methods for high-purity cadmium antimonide (CdSb), and how do they influence crystallographic properties?
this compound is typically synthesized via direct reaction of high-purity cadmium (Cd) and antimony (Sb) in stoichiometric ratios under controlled atmospheres. Solid-state synthesis in quartz ampoules under vacuum (10⁻⁶ Torr) at 500–600°C for 48–72 hours yields polycrystalline CdSb with 99.999% purity . For thin-film applications, molecular beam epitaxy (MBE) or thermal evaporation is employed, though precise stoichiometry requires post-annealing at 300–400°C to minimize defects . X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) are critical for verifying phase purity and composition.
Q. What are the key structural and electronic properties of CdSb relevant to semiconductor research?
CdSb crystallizes in a monoclinic structure (space group C2/m) with a bandgap of ~0.5 eV, making it suitable for near-infrared (NIR) applications . Its electron mobility ranges from 300–500 cm²/V·s, while hole mobility is lower (~50 cm²/V·s), attributed to anisotropic carrier scattering . Density functional theory (DFT) simulations suggest strong spin-orbit coupling, which may enable topological insulator behavior under strain . Experimental validation requires temperature-dependent Hall effect measurements and angle-resolved photoemission spectroscopy (ARPES).
Q. How should researchers characterize defects and impurities in CdSb for reproducible device fabrication?
Secondary ion mass spectrometry (SIMS) and photoluminescence (PL) spectroscopy are recommended to identify impurities like oxygen or tellurium, which degrade carrier lifetimes. For defect analysis, transmission electron microscopy (TEM) reveals dislocation densities, while deep-level transient spectroscopy (DLTS) quantifies trap states. Evidence from thermal diffusion studies shows that CdSb alloys (45–55 at.% Cd) minimize hillock formation during processing, critical for junction depth control in diode fabrication .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical predictions and experimental data on CdSb’s carrier mobility?
Discrepancies arise from surface vs. bulk contributions. For example, Hall effect measurements in CdSb-diffused InSb show a surface carrier density of 4.55 × 10²⁰ cm⁻³ but non-active atoms near the interface, suggesting oxidation or interfacial strain . To isolate bulk properties, use van der Pauw configurations with passivated surfaces and compare with terahertz time-domain spectroscopy (THz-TDS) for contact-free mobility assessment.
Q. What experimental parameters optimize CdSb integration into quantum well (QW) structures for infrared optoelectronics?
In QW designs (e.g., InSb/CdSb heterostructures), lattice mismatch (~4.2%) necessitates buffer layers like AlSb to reduce strain. MBE growth at substrate temperatures <350°C preserves interfacial abruptness. Post-growth annealing at 380°C for 3 hours enhances junction depth uniformity, as demonstrated in CdSb/InSb infrared detectors . Cross-sectional scanning tunneling microscopy (STM) and X-ray reflectivity (XRR) are essential for interfacial quality assessment.
Q. What methodologies address challenges in epitaxial growth of CdSb for topological insulator applications?
CdSb’s monoclinic structure complicates epitaxial alignment with cubic substrates (e.g., GaAs). Use vicinal substrates (2–6° off-axis) to promote step-flow growth. Alternatively, employ graphene buffer layers to reduce interfacial energy. Recent studies on bismuth telluride (Bi₂Te₃) QWs suggest analogous approaches for CdSb, leveraging strain engineering to induce topological surface states .
Q. How do surface oxidation and contamination affect CdSb’s electronic performance, and how can they be mitigated?
X-ray photoelectron spectroscopy (XPS) reveals that air-exposed CdSb surfaces form Sb₂O₃ and CdO layers, increasing contact resistance. In situ capping with selenium or aluminum nitride (AlN) during MBE growth reduces oxidation. For bulk samples, chemical-mechanical polishing (CMP) in sulfur-containing solutions achieves atomically smooth surfaces with RMS roughness <0.5 nm .
Methodological Recommendations
- Data Contradiction Analysis : When Hall mobility data conflicts with theoretical models, cross-validate with THz-TDS and magnetotransport measurements under varying temperatures (4–300 K) .
- Experimental Design : For diffusion studies, use CdSb alloy sources (45–55 at.% Cd) to prevent hillocks and ensure junction uniformity .
- Advanced Characterization : Combine TEM, SIMS, and ARPES to correlate structural defects with electronic performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
